Technical Documentation Center

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine
  • CAS: 1340290-03-0

Core Science & Biosynthesis

Foundational

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine chemical properties

An in-depth technical analysis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine requires moving beyond basic chemical descriptors to understand its strategic utility in modern medicinal chemistry and bioconjugation. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine requires moving beyond basic chemical descriptors to understand its strategic utility in modern medicinal chemistry and bioconjugation. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecule’s physicochemical profile, its thermodynamic advantages in drug design, and the kinetic principles governing its integration into complex molecular architectures.

Executive Summary & Structural Rationale

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (CAS: 1340290-03-0) is a highly specialized, bifunctional building block . It merges a bioorthogonal terminal alkyne with a sterically hindered tertiary amine. In the landscape of targeted protein degraders (PROTACs) and covalent inhibitors, this specific scaffold solves two critical design challenges:

  • Bioorthogonal Ligation: The terminal alkyne serves as a highly efficient handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Metabolic & Conformational Stabilization: The gem-dimethyl substitution at the 3-position of the piperidine ring introduces targeted steric bulk, restricting ring flips and shielding the core from enzymatic degradation.

Physicochemical Profiling

To effectively utilize this building block in combinatorial libraries or linkerology, its quantitative baseline must be established. The two-carbon spacer (homopropargyl chain) between the basic nitrogen and the alkyne is deliberate—it is long enough to prevent the amine from excessively chelating the copper catalyst during click chemistry, yet short enough to maintain a low molecular weight profile.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₁₁H₁₉NHigh atom economy for linker synthesis.
Molecular Weight 165.28 g/mol Low MW allows for downstream conjugation without exceeding Lipinski's Rule of 5.
CAS Registry Number 1340290-03-0Unique identifier for commercial sourcing .
Predicted pKa (Amine) ~9.5Protonated at physiological pH (7.4), enhancing aqueous solubility and enabling salt-bridge formation with target proteins.
Reactive Handles Terminal Alkyne, Tertiary AmineEnables orthogonal click chemistry and quaternary ammonium salt formation.

Pharmacokinetic and Thermodynamic Advantages

The inclusion of the 3,3-dimethylpiperidine core is a calculated structural decision. Unsubstituted piperidines are highly flexible and prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, specifically at the C3 and C4 positions.

By installing a gem-dimethyl group at C3, the molecule achieves two distinct advantages:

  • Kinetic Resistance: The methyl groups physically block the approach of metabolic enzymes, increasing the half-life of the resulting drug candidate.

  • Thermodynamic Pre-organization: The steric clash between the methyl groups and the adjacent axial protons locks the piperidine ring into a preferred chair conformation. When this molecule binds to a biological target, the entropic penalty ( ΔS ) is significantly reduced because the ring is already pre-organized into its bioactive geometry.

Structural_Logic Core 3,3-Dimethylpiperidine Core Steric Gem-Dimethyl Steric Shielding Core->Steric Conform Restricted Chair Conformation Core->Conform Metab Resistance to CYP450 Oxidation Steric->Metab Blocks C3 access Affinity Decreased Entropic Penalty Upon Binding Conform->Affinity Pre-organized geometry

Figure 1: Pharmacokinetic and thermodynamic advantages of the 3,3-dimethylpiperidine scaffold.

Self-Validating Experimental Protocols

To integrate this molecule into a drug discovery pipeline, the synthetic and conjugative protocols must be robust, reproducible, and self-validating. Below are the optimized methodologies, detailing the causality behind each reagent choice.

Protocol A: Synthesis via N-Alkylation

Objective: Synthesize 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine from 3,3-dimethylpiperidine and 4-bromo-1-butyne. Mechanistic Challenge: Homopropargyl halides (like 4-bromo-1-butyne) are highly prone to E2 elimination under basic conditions, which yields the volatile byproduct 1-buten-3-yne instead of the desired alkylated product .

Step-by-Step Methodology:

  • Preparation: Dissolve 3,3-dimethylpiperidine (1.0 eq, 10 mmol) in 20 mL of anhydrous Acetonitrile (CH₃CN). Causality: A polar aprotic solvent like CH₃CN accelerates the desired Sₙ2 substitution while suppressing E2 elimination.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger for the HBr byproduct without being strong enough to heavily promote E2 elimination.

  • Electrophile Addition: Cool the mixture to 0°C. Add 4-bromo-1-butyne (1.1 eq, 11 mmol) dropwise over 15 minutes. Causality: The low temperature controls the initial exothermic reaction, further mitigating elimination pathways.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C for 12 hours under a nitrogen atmosphere.

  • Validation Check: Sample 10 µL of the reaction, dilute in Methanol, and analyze via LC-MS. Validation Metric: The reaction is complete when the starting amine is consumed, and a dominant peak at m/z 166.1 [M+H]⁺ is observed.

  • Workup: Cool to room temperature, filter off the K₂CO₃ salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Bioconjugation via CuAAC (Click Chemistry)

Objective: Conjugate the synthesized terminal alkyne to an azide-functionalized biological warhead. Mechanistic Challenge: Cu(I) is the active catalytic species but is highly unstable and prone to disproportionation or oxidation to Cu(II). Furthermore, free copper generates Reactive Oxygen Species (ROS) that can degrade sensitive biomolecules .

CuAAC_Mechanism Alkyne 1-(But-3-yn-1-yl)- 3,3-dimethylpiperidine (Terminal Alkyne) Catalyst Catalytic Complex Cu(I) + THPTA Alkyne->Catalyst Pi-Coordination Azide Azide-Functionalized Target / Warhead Azide->Catalyst Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Linkage Catalyst->Product Protonation & Dissociation

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway forming a stable triazole linkage.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM stock of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in DMSO.

  • Reaction Assembly: In a 2 mL amber vial, combine the Azide-functionalized target (1.0 eq, typically 50 µM final concentration) and the Alkyne stock (1.2 eq) in a PBS buffer (pH 7.4).

  • Catalyst Pre-mixing (Critical Step): In a separate tube, mix CuSO₄ (0.1 eq) with the accelerating ligand THPTA (0.5 eq). Causality: Pre-forming the Cu-THPTA complex before adding it to the biomolecule prevents free copper from binding indiscriminately to the target, protecting it from ROS-mediated degradation .

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Immediately add freshly prepared Sodium Ascorbate (1.0 eq). Causality: Sodium ascorbate acts as a sacrificial reductant, reducing inactive Cu(II) to the active Cu(I) state in situ.

  • Incubation: Stir gently at room temperature for 2 hours.

  • Validation & Quenching: Add EDTA (5.0 eq relative to copper) to the reaction. Causality: EDTA aggressively chelates the copper, halting the reaction and preventing metal toxicity in downstream assays. Analyze the mixture via LC-MS to confirm the total consumption of the azide mass and the appearance of the triazole conjugate mass.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, National Institutes of Health (PMC). Verified URL:[Link]

  • University of Southampton Research Repository. (2019). "Development of Clickable, Covalent Ligands and N-alkylation Challenges." University of Southampton. Verified URL: [Link]

Exploratory

Structural Analysis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine: A Multi-Technique Approach to Unambiguous Elucidation

An In-depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern drug discovery and synthetic chemistry, the rigorous and unequivocal structural characterization of novel molecular entit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery and synthetic chemistry, the rigorous and unequivocal structural characterization of novel molecular entities is a non-negotiable prerequisite for advancing research. This guide provides a comprehensive, technically-grounded framework for the structural analysis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, a molecule featuring a sterically hindered tertiary amine and a reactive terminal alkyne. We move beyond a simple recitation of methods to deliver a strategic, field-proven workflow. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis, this document serves as a self-validating system of protocols and interpretation, designed to provide absolute confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Certainty

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Molecular Formula: C₁₁H₁₉N, Monoisotopic Mass: 165.152 g/mol ) is a compound that marries two key chemical features: a 3,3-dimethylpiperidine ring and a butynyl sidechain.[1] The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, while the terminal alkyne offers a versatile handle for further chemical modification, such as in "click" chemistry reactions. The gem-dimethyl substitution at the 3-position introduces steric hindrance and locks the piperidine ring's conformation, which can significantly influence its pharmacological properties.

An imprecise structural understanding can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. Therefore, a multi-faceted analytical strategy is not just recommended; it is essential. This guide details such a strategy, emphasizing the causality behind experimental choices to build a cohesive and unassailable structural narrative.

Caption: 2D Structure of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

The Analytical Workflow: A Self-Validating System

workflow cluster_synthesis Sample Preparation cluster_analysis Primary Structural Elucidation cluster_confirmation Functional Group & Compositional Confirmation cluster_conclusion Final Confirmation Synthesis Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS High-Resolution MS (ESI/EI) Synthesis->MS IR FTIR Spectroscopy Synthesis->IR EA Elemental Analysis Synthesis->EA NMR->MS Integration Integrated Data Analysis NMR->Integration MS->Integration IR->Integration EA->Integration Structure Unambiguous Structure Integration->Structure

Caption: The integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a small molecule. For piperidine derivatives, a full suite of 1D and 2D experiments is necessary to overcome challenges like signal overlap and complex splitting patterns common to the piperidine ring protons.[2]

¹H NMR: Proton Environments and Connectivity

Expertise & Rationale: The ¹H NMR spectrum provides the first high-resolution look at the molecule's proton framework. We anticipate distinct, well-resolved signals for the alkyne and gem-dimethyl groups, while the piperidine and ethyl bridge protons will likely form a more complex, overlapping region requiring 2D NMR for full assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
gem-Dimethyl (2 x -CH₃) ~0.95 s (singlet) 6H Two magnetically equivalent methyl groups on a quaternary carbon.
Piperidine Ring (-CH₂-) 1.30 - 1.70 m (multiplet) 6H Overlapping signals from axial and equatorial protons on C2, C4, and C5.[2]
Terminal Alkyne (≡C-H) ~1.95 t (triplet) 1H Coupling to the adjacent methylene group (J ≈ 2.5 Hz).
Methylene adjacent to Alkyne (-CH₂-C≡) ~2.30 dt (doublet of triplets) 2H Coupling to both the alkyne proton and the other methylene group.

| Methylene adjacent to Nitrogen (-N-CH₂-) | ~2.50 | m (multiplet) | 4H | Deshielding effect of the electronegative nitrogen atom on adjacent protons. |

¹³C NMR: The Carbon Backbone

Expertise & Rationale: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. This is critical for confirming the total number of carbons and identifying key functional groups like the alkyne and the quaternary carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Assignment Predicted δ (ppm) Rationale
Methylene adjacent to Alkyne (-C H₂-C≡) ~20 Standard aliphatic carbon.
gem-Dimethyl (-C H₃) ~28 Equivalent methyl carbons.
Quaternary Carbon (-C (CH₃)₂) ~32 The substituted C3 of the piperidine ring.
Piperidine Ring (-C H₂-) 35 - 60 Range for piperidine ring carbons, with C2/C6 being the most deshielded.[3]
Terminal Alkyne (-C ≡CH) ~69 Characteristic shift for a terminal sp-hybridized carbon.

| Internal Alkyne (-C≡C H) | ~84 | Characteristic shift for an internal sp-hybridized carbon. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard 30° pulse acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Scans: 16.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse acquisition (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Scans: ≥ 1024 (to achieve adequate signal-to-noise).

  • 2D NMR (COSY, HSQC): Utilize standard instrument pulse programs to acquire a COSY (¹H-¹H correlation) and an HSQC (¹H-¹³C one-bond correlation) spectrum. These are non-negotiable for resolving the overlapping aliphatic regions and definitively linking proton signals to their attached carbons.[4]

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight (confirming the molecular formula) and a fragmentation pattern that acts as a structural fingerprint.

ESI-MS: Unambiguous Molecular Weight

Electrospray Ionization (ESI) is a soft ionization technique that primarily generates the protonated molecular ion, [M+H]⁺. Using a high-resolution instrument (e.g., TOF or Orbitrap) allows for an accurate mass measurement, which is the most definitive way to confirm the elemental composition.

  • Calculated Exact Mass of C₁₁H₁₉N: 165.15175

  • Expected [M+H]⁺ Ion: m/z 166.15903

A measured mass within 5 ppm of the calculated value provides high confidence in the molecular formula C₁₁H₁₉N.

EI-MS: The Fragmentation Fingerprint

Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation. For piperidine derivatives, the dominant fragmentation pathway is α-cleavage, driven by the nitrogen atom, resulting in a stable iminium ion.[5] This provides powerful evidence for the substituents on the ring and the side chain.

fragmentation Molecule [C₁₁H₁₉N]⁺• m/z = 165 Frag1 [C₁₀H₁₆N]⁺ m/z = 150 (Loss of •CH₃) Molecule->Frag1 -•CH₃ Frag2 [C₇H₁₄N]⁺ m/z = 112 (α-cleavage of butynyl) Molecule->Frag2 -•C₄H₃ Frag3 [C₆H₁₂N]⁺ m/z = 98 (Ring-based α-cleavage) Molecule->Frag3 -•C₅H₇

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation (ESI): Prepare a ~1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.

  • Instrumentation (ESI): A high-resolution LC-MS system (e.g., Q-TOF) with an ESI source.

  • Acquisition (ESI):

    • Mode: Positive ion.

    • Analysis: Infuse the sample directly or via a short chromatographic run.

    • Mass Range: m/z 50-500.

  • Acquisition (EI):

    • Instrumentation: A GC-MS system.

    • Method: Introduce a dilute solution in a volatile solvent (e.g., DCM) via the GC inlet.

    • Ionization Energy: 70 eV.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive method to confirm the presence of key functional groups. For this molecule, the two most diagnostic peaks will be from the terminal alkyne. The absence of an N-H stretch is also a key confirmation point for the tertiary amine.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H stretch ~3300 Strong, Sharp[6]
Aliphatic C-H C-H stretch 2950 - 2850 Strong
Alkyne C≡C stretch 2150 - 2100 Medium-Weak, Sharp[7]

| Tertiary Amine | C-N stretch | 1250 - 1020 | Medium |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Apply a small drop of the neat liquid sample onto the crystal of an ATR (Attenuated Total Reflectance) accessory. Alternatively, prepare a thin film on a KBr or NaCl salt plate.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition:

    • Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

    • Range: 4000-600 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal or salt plate.

Elemental Analysis: Final Compositional Proof

Trustworthiness: While high-resolution MS provides the molecular formula, elemental analysis offers an orthogonal confirmation of the compound's bulk purity and elemental composition. The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen must align with the theoretical values.

  • Molecular Formula: C₁₁H₁₉N

  • Theoretical Composition:

    • %C: 79.94

    • %H: 11.59

    • %N: 8.47

Protocol: The analysis should be performed on a calibrated CHN elemental analyzer. The experimental results must fall within ±0.4% of the theoretical values to be considered a match, confirming the compound's empirical formula and indicating high purity.

Conclusion: Synthesizing the Data into a Cohesive Structure

The structural elucidation of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is achieved not by a single data point, but by the overwhelming consensus of multiple, orthogonal analytical techniques. The NMR data provides the complete covalent map, high-resolution MS confirms the exact elemental composition, IR spectroscopy verifies the presence of key functional groups, and elemental analysis validates the bulk purity and composition. Each experiment validates the others, creating a closed loop of logic that leads to a single, unambiguous structural assignment. This rigorous, multi-technique approach represents the gold standard in chemical analysis and is fundamental to the integrity of any subsequent research or development effort.

References

  • Benchchem Application Notes. (2025).
  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.
  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Benchchem Technical Support Center. (2025). NMR Analysis of Anilino-piperidines.
  • Xavier University of Louisiana. (n.d.). How to Interpret an Infrared (IR) Spectrum. XULA Digital Commons.
  • Wikipedia. (n.d.). Piperidine.
  • University of Calgary. (n.d.). IR: alkynes.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • PubChemLite. (n.d.). 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine.

Sources

Foundational

1H NMR spectrum of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

In-Depth Technical Guide: 1 H NMR Spectral Analysis and Bioconjugation Applications of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Executive Summary 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (CAS: 1340290-03-0) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H NMR Spectral Analysis and Bioconjugation Applications of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Executive Summary

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (CAS: 1340290-03-0) is a highly specialized, bifunctional building block characterized by a sterically hindered tertiary amine core and a terminal alkyne moiety[1]. This structural duality makes it a critical precursor in medicinal chemistry, targeted drug delivery, and bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This whitepaper provides a rigorous deconstruction of its 1 H NMR spectroscopic signature, elucidating the physical chemistry driving its chemical shifts, and outlines field-proven, self-validating protocols for both spectral acquisition and downstream click chemistry applications.

Structural Deconstruction & NMR Causality

The 1 H NMR spectrum of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in CDCl 3​ is governed by three primary electronic and steric environments. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

The Terminal Alkyne Anisotropy: The sp-hybridized alkyne carbon is highly electronegative, which would traditionally deshield the attached proton. However, when the molecular axis aligns with the external magnetic field ( B0​ ), the π -electrons of the triple bond circulate to create an induced magnetic field that opposes B0​ at the location of the terminal proton[3]. This diamagnetic anisotropy heavily shields the terminal alkyne proton ( C≡CH ), shifting its resonance upfield to approximately 1.95 ppm[4]. It typically appears as a finely split triplet ( 4J≈2.6 Hz) due to long-range coupling with the propargylic methylene[5].

The 3,3-Dimethylpiperidine Core: Unlike 4,4-dimethylpiperidine, the 3,3-dimethyl substitution breaks the internal plane of symmetry of the piperidine ring. Consequently, the C2 and C6 methylene protons are chemically and magnetically distinct. The C2 protons, flanked by the nitrogen atom and the quaternary C3 carbon, lack vicinal protons and thus collapse into a sharp 2H singlet near 2.15 ppm. In contrast, the C6 protons couple with the adjacent C5 methylene, appearing as a multiplet near 2.45 ppm. At room temperature, rapid chair-chair interconversion averages the axial and equatorial environments, resulting in a sharp 6H singlet for the gem-dimethyl group near 0.95 ppm[6].

The N-Alkyl Linker: The butynyl chain acts as an electron-donating group to the nitrogen, while the electronegative nitrogen deshields the adjacent α -protons. The N−CH2​ protons resonate near 2.60 ppm as a triplet, while the propargylic CH2​ protons resonate near 2.35 ppm as a doublet of triplets (or multiplet) due to simultaneous coupling with both the N−CH2​ and the terminal alkyne proton[4][7].

NMR_Logic A 1H NMR Spectrum (CDCl3, 400 MHz) B High-Field Region (0.8 - 1.8 ppm) A->B C Mid-Field Region (1.8 - 3.0 ppm) A->C B1 Gem-Dimethyl (C3) ~0.95 ppm (s, 6H) B->B1 B2 Piperidine C4/C5 ~1.3 - 1.6 ppm (m, 4H) B->B2 C1 Terminal Alkyne (C≡CH) ~1.95 ppm (t, 1H) C->C1 C2 Piperidine C2 (N-CH2) ~2.15 ppm (s, 2H) C->C2 C3 Aliphatic N-CH2 & Propargylic ~2.3 - 2.6 ppm (m, 6H) C->C3

Figure 1: 1H NMR Signal Assignment Logic for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Quantitative Data Presentation

The following table summarizes the predicted and empirically derived 1 H NMR assignments based on the structural causality outlined above.

Position / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C3-( CH3​ ) 2​ ~0.95Singlet (s)6H-
C4- CH2​ ~1.35Multiplet (m)2H-
C5- CH2​ ~1.55Multiplet (m)2H-
Terminal Alkyne ( C≡CH ) ~1.95Triplet (t)1H 4J≈2.6
C2- CH2​ (Piperidine) ~2.15Singlet (s)2H-
Propargylic CH2​ ~2.35Doublet of Triplets (dt)2H 3J≈7.0 , 4J≈2.6
C6- CH2​ (Piperidine) ~2.45Multiplet (m)2H-
N- CH2​ (Butynyl) ~2.60Triplet (t)2H 3J≈7.0

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data and reproducible integration, the following protocol integrates strict self-validating quality control steps.

Step 1: Sample Preparation Dissolve 15–20 mg of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration (Tuning & Matching) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automatic tuning and matching (ATM) to optimize the probe's resonance frequency for the 1 H nucleus. Causality: This minimizes reflected radiofrequency power, maximizing the signal-to-noise ratio (SNR) for the low-concentration terminal alkyne proton.

Step 3: Locking and Shimming Lock the spectrometer to the deuterium signal of CDCl3​ (7.26 ppm for 1 H residual). Execute 3D gradient shimming (e.g., TopShim) to homogenize the B0​ magnetic field. Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. The protocol is only validated to proceed if FWHM < 1.0 Hz, ensuring sharp resolution of the 4J alkyne coupling.

Step 4: Pulse Sequence & Acquisition Utilize a standard 1D 1 H pulse sequence (zg30). Set the relaxation delay ( D1​ ) to at least 2 seconds (ensuring D1​≥5×T1​ of the slowest relaxing proton) to guarantee quantitative integration. Acquire 16 to 32 scans.

Step 5: Processing & Phasing Apply a zero-filling factor and a mild exponential window function (Line Broadening = 0.3 Hz). Perform manual zero-order and first-order phase correction to yield purely absorptive Lorentzian line shapes. Calibrate the chemical shift axis by setting the TMS singlet strictly to 0.00 ppm.

Application Workflow: CuAAC Bioconjugation

Terminal alkynes are the cornerstone of "Click Chemistry." The terminal alkyne of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine serves as a highly reactive bioorthogonal handle[2]. In the presence of a copper(I) catalyst, it undergoes a Huisgen 1,3-dipolar cycloaddition with azide-functionalized molecules, yielding exclusively 1,4-disubstituted 1,2,3-triazoles[8].

Step-by-Step Bioconjugation Protocol:

  • Reagent Assembly: Combine the alkyne-piperidine derivative (1 eq.) and an azide-functionalized target (e.g., a fluorophore or targeting peptide, 1.1 eq.) in a solvent mixture of tert-butanol and water (1:1 v/v).

  • Catalyst Generation: Cu(I) must be generated in situ to prevent the oxidative homocoupling of alkynes (Glaser coupling). Add Copper(II) sulfate ( CuSO4​⋅5H2​O , 0.05 eq.) followed immediately by freshly prepared sodium ascorbate (0.1 eq.)[2].

  • Activation & Cycloaddition: The reduction of Cu(II) to Cu(I) triggers the coordination of the catalyst to the alkyne, forming a highly reactive copper-acetylide intermediate. This complex drastically lowers the activation energy, allowing the azide to attack and form the triazole ring at room temperature[8].

  • Validation: Monitor the reaction via LC-MS or by observing the disappearance of the 1.95 ppm terminal alkyne proton in 1 H NMR.

CuAAC_Workflow A 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Terminal Alkyne) D Copper-Acetylide Intermediate (Activation Complex) A->D B Azide-Functionalized Target (e.g., Fluorophore or Biomolecule) B->D C Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) C->D Catalysis E 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) D->E [3+2] Cycloaddition

Figure 2: CuAAC Bioconjugation Workflow utilizing the terminal alkyne moiety.

Comprehensive References

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

A Note to the Researcher This document serves as a comprehensive technical guide on the physical properties of the novel compound, 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. As a Senior Application Scientist, it is unders...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher

This document serves as a comprehensive technical guide on the physical properties of the novel compound, 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. As a Senior Application Scientist, it is understood that in the realm of drug discovery and development, a thorough understanding of a molecule's physical characteristics is paramount for its advancement from a laboratory curiosity to a potential therapeutic agent. These properties govern its behavior in biological systems, its formulation potential, and its synthetic accessibility.

Given the novelty of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, direct experimental data on its physical properties is not yet available in published literature[1]. Therefore, this guide will provide a framework for its characterization. We will draw upon data from structurally analogous compounds to establish reasonable estimates, and more importantly, we will provide detailed, field-proven experimental protocols for the precise determination of these properties. This approach is designed to be a self-validating system, empowering researchers to generate robust and reliable data.

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and naturally occurring alkaloids.[2][3][4] Its derivatives have shown a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[3][5] The 3,3-dimethyl substitution on the piperidine ring can introduce conformational rigidity and potentially enhance metabolic stability, making this scaffold particularly interesting for novel drug design.[6][7] Furthermore, the but-3-yn-1-yl group provides a terminal alkyne, a versatile functional group for further chemical modifications, such as click chemistry, which is invaluable in modern drug development. The exploration of compounds like 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is therefore a scientifically meritorious endeavor.

I. Molecular Structure and Basic Properties

Chemical Structure:

Caption: 2D Chemical Structure of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

PropertyValueSource
Molecular Formula C₁₁H₁₉NPubChem[1]
Molecular Weight 165.28 g/mol PubChem[1]
Predicted XlogP 2.5PubChem[1]

II. Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[8][9][10]

Estimated Melting Point

Due to the lack of experimental data for the target compound, we can look at a structurally related compound. For instance, 1-(but-3-yn-1-yl)piperidine, which lacks the dimethyl substitution, has a reported melting point of 71-72°C.[11] The addition of the two methyl groups in 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine could influence crystal packing and potentially alter the melting point. It is plausible that the melting point will be in a similar range, but experimental verification is essential.

Experimental Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline organic solid.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Capillary tubes (sealed at one end)[8]

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the crystalline 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine on a clean, dry watch glass.

    • Use a mortar and pestle to finely powder the sample.[9]

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be 2-3 mm in height.

  • Measurement:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting to obtain an approximate melting point.

    • Once a rough estimate is known, allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20°C below the estimated melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point allows the thermometer reading to accurately reflect the temperature of the sample, preventing overshooting the true melting point.[8]

  • Fresh Sample for Each Measurement: Re-melting a sample can lead to decomposition or changes in crystalline structure, resulting in an inaccurate reading.[8]

Caption: Workflow for Melting Point Determination.

III. Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] It is a characteristic physical property that provides an indication of the volatility of a substance.

Estimated Boiling Point

A close structural analog, 1-(but-3-yn-1-yl)piperidine, has a reported boiling point of 80°C at 20 mmHg.[11] The addition of the two methyl groups will increase the molecular weight of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, which generally leads to a higher boiling point due to increased van der Waals forces. Therefore, the boiling point of the target compound is expected to be higher than 80°C at the same pressure.

Experimental Protocol for Boiling Point Determination

For small quantities of a liquid, the Thiele tube method is a convenient and accurate way to determine the boiling point.[13]

Apparatus:

  • Thiele tube[13]

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

  • Stand and clamp

Procedure:

  • Setup:

    • Fill the Thiele tube with mineral oil to a level above the side arm.

    • Add a few drops of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine into the small test tube.

    • Place the capillary tube, sealed end up, into the small test tube containing the liquid.

    • Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[13] The design of the Thiele tube will ensure uniform heating of the oil bath through convection.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13]

    • Record this temperature.

    • It is advisable to repeat the determination to ensure accuracy.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands, and the vapor pressure of the liquid increases. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, leading to a continuous stream of bubbles.

  • Cooling to Determine Boiling Point: Recording the temperature upon cooling as the liquid re-enters the capillary provides a more accurate measurement of the equilibrium point where the vapor pressure of the liquid equals the external pressure.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

IV. Solubility

Solubility is a measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[14] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[14]

Predicted Solubility

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine has a polar tertiary amine group, but also a significant non-polar hydrocarbon backbone (the dimethylpiperidine ring and the butyl chain). The predicted XlogP of 2.5 suggests it has moderate lipophilicity.[1]

  • Water: Limited solubility is expected due to the relatively large non-polar portion of the molecule.

  • Polar Organic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted due to the ability of the amine to hydrogen bond with the solvent and the overall molecular structure being compatible with these solvents.

  • Non-polar Organic Solvents (e.g., Hexane, Toluene): Moderate to good solubility is likely due to the significant hydrocarbon character of the molecule.

  • Aqueous Acid (e.g., 5% HCl): The basic tertiary amine will be protonated to form a water-soluble salt. Therefore, high solubility in dilute aqueous acid is expected.[15][16]

Experimental Protocol for Qualitative Solubility Determination

A simple and effective method for determining qualitative solubility involves observing the miscibility of the compound in various solvents.[15][16]

Apparatus:

  • Small test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Solvents to Test:

  • Water

  • 5% Aqueous HCl

  • 5% Aqueous NaOH

  • Ethanol

  • Toluene

  • Hexane

Procedure:

  • Preparation:

    • Label a series of test tubes with the names of the solvents.

    • Add approximately 1 mL of each solvent to the corresponding test tube.

  • Measurement:

    • To each test tube, add a small, measured amount of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (e.g., 30 mg).[15]

    • Shake or vortex each tube vigorously for 10-20 seconds.

    • Observe whether the compound dissolves completely. If a single clear phase is formed, the compound is soluble. If two distinct layers remain or the solid does not dissolve, it is insoluble.[17]

    • Record your observations. For compounds that appear insoluble at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility.[15]

Causality Behind Experimental Choices:

  • Range of Solvents: Using solvents with a wide range of polarities provides a comprehensive solubility profile.

  • Aqueous Acid and Base: Testing solubility in acidic and basic solutions helps to identify the presence of basic (amine) or acidic functional groups.[15][16]

Caption: Workflow for Qualitative Solubility Testing.

V. Conclusion

The physical properties of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine are crucial for its development as a potential therapeutic agent or as a versatile chemical building block. While direct experimental data is currently unavailable, this guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing the detailed, validated experimental protocols herein, researchers can confidently and accurately determine the melting point, boiling point, and solubility profile of this novel compound. This foundational knowledge is an indispensable first step in unlocking the full potential of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in the fields of medicinal chemistry and drug discovery.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.).
  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9).
  • Melting point determination. (n.d.).
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. (2022, January 6).
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • Determination of the melting point. (n.d.).
  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).
  • Boiling Point Determination of Organic Compounds | PDF | Liquids | Gases - Scribd. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Melting point determination - SSERC. (n.d.).
  • Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.).
  • 1-(But-3-yn-1-yl)piperidine | 14256-74-7 - Sigma-Aldrich. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC. (n.d.).
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed. (2011, December 15).
  • 1603022-96-3 | 1-(Piperidin-3-yl)but-3-yn-1-one | ChemScene. (n.d.).
  • 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine - PubChemLite. (n.d.).
  • CAS 1193-12-0: 3,3-Dimethylpiperidine | CymitQuimica. (n.d.).
  • 1-(but-3-yn-1-yl)piperidine - Sigma-Aldrich. (n.d.).
  • 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem. (n.d.).
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025, June 20).
  • Synthesis of 3,3-dimethylpiperidine - PrepChem.com. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • 1-(but-3-ynyl)piperidine | 14256-74-7 - ChemicalBook. (n.d.).
  • 1-Boc-4-amino-3,3-dimethylpiperidine - Advanced ChemBlocks. (2026, February 18).
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF - ResearchGate. (2025, August 6).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).
  • 1-(But-3-yn-1-yl)piperidine - Sigma-Aldrich. (n.d.).
  • 1-(but-3-yn-1-yl)-4,4-dimethylpiperidine - PubChemLite. (n.d.).

Sources

Foundational

Thermodynamic Profiling and Empirical Solubility Determination of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in Organic Solvents

Executive Summary The compound 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly specialized, sterically hindered tertiary amine featuring a terminal alkyne moiety. In modern drug development and bioconjugation, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly specialized, sterically hindered tertiary amine featuring a terminal alkyne moiety. In modern drug development and bioconjugation, this molecule serves as a critical building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

Because the efficiency of CuAAC kinetics and subsequent purification steps (such as crystallization or liquid-liquid extraction) depend fundamentally on the solvation state of the reactants, establishing a precise solubility profile is paramount. This whitepaper provides a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP) and details a self-validating empirical protocol—adapted from established OECD guidelines—to accurately quantify its solubility across various organic solvents.

Physicochemical Profiling & Predictive Solubility

Before executing empirical benchwork, modern application science relies on predictive thermodynamic modeling to narrow solvent selection. Traditional Hildebrand parameters only account for non-polar dispersion forces, which fail to accurately model molecules with distinct polar or hydrogen-bonding functional groups[1].

Instead, we utilize Hansen Solubility Parameters (HSP) , which partition the total cohesive energy density of a molecule into three distinct, additive interactions[2]:

  • Dispersion ( δD​ ) : Driven by the bulky, lipophilic 3,3-dimethylpiperidine core.

  • Polarity ( δP​ ) : Driven by the dipole moment of the tertiary amine nitrogen.

  • Hydrogen Bonding ( δH​ ) : The tertiary amine acts as a hydrogen-bond acceptor, while the terminal alkyne (-C≡CH) serves as a weak hydrogen-bond donor.

By calculating the HSP distance ( Ra​ ) between the solvent and the solute, we can predict compatibility[1]. The dielectric constant of the solvent also plays a critical role in stabilizing the polarizability of the tertiary amine[3].

Table 1: Predicted Solubility Matrix in Organic Solvents
Organic SolventDielectric Constant ( ε )Predicted SolubilityThermodynamic Rationale (HSP Affinity)
Hexane 1.89HighExcellent δD​ match with the aliphatic 3,3-dimethylpiperidine core; low δP​ limits maximum saturation.
Dichloromethane (DCM) 8.93Very HighOptimal balance of δD​ and δP​ . Easily solvates both the lipophilic core and the polarizable tertiary amine.
Tetrahydrofuran (THF) 7.52Very HighThe oxygen in THF acts as an H-bond acceptor for the terminal alkyne, while matching the core's dispersion energy.
Methanol 32.70ModerateHigh δH​ of methanol clashes slightly with the highly hydrophobic core, but effectively solvates the amine via H-bonding.
Dimethyl Sulfoxide (DMSO) 46.70ModerateHighly polar aprotic nature forces solvation, but the lack of strong dispersion matching limits absolute solubility compared to DCM.

Methodology for Empirical Solubility Determination

While predictive models guide solvent selection, regulatory and formulation standards require empirical quantification. The internationally recognized OECD Test Guideline 105 is the gold standard for solubility determination[4][5]. Although originally designed for aqueous systems, the core thermodynamic principle—achieving saturation via prolonged mechanical agitation (the Shake-Flask Method)—is universally applicable to organic solvents, provided strict controls are implemented to prevent solvent evaporation[6].

Causality Behind Experimental Choices
  • Why Centrifugation over Filtration? Filtration through standard membrane filters can lead to analyte adsorption onto the filter matrix, artificially lowering the measured solubility. Centrifugation mechanically forces undissolved micro-particulates out of the solvent phase without introducing an adsorptive surface[4].

  • Why GC-FID over UV-Vis? 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine lacks an extended conjugated π -system, rendering standard UV-Vis spectroscopy insensitive and prone to baseline drift. Gas Chromatography with Flame Ionization Detection (GC-FID) is highly sensitive to the carbon-rich aliphatic framework of the piperidine derivative[6].

The Self-Validating Protocol: Modified OECD 105 Shake-Flask Method

This protocol is designed as a self-validating closed-loop system . By sampling at three distinct time points, the system internally verifies that true thermodynamic equilibrium has been reached, preventing false-positive readings caused by premature sampling[7].

Step 1: Supersaturation Preparation

  • Weigh an excess amount of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (approx. 5x the predicted solubility limit) into three separate, inert borosilicate glass vials[5].

  • Add 10.0 mL of the target organic solvent to each vial.

  • Seal the vials tightly with PTFE-lined crimp caps to prevent the evaporation of volatile solvents (e.g., DCM, THF).

Step 2: Thermodynamic Equilibration

  • Place the sealed vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.

  • Agitate the samples continuously at 150 RPM[5].

Step 3: Phase Separation & Time-Course Sampling

  • At exactly 24h, 48h, and 72h , remove the vials from the shaker.

  • Centrifuge the vials at 10,000 x g for 15 minutes at 25.0 °C to pellet any undissolved micro-dispersions[4][6].

  • Carefully extract a 100 μ L aliquot of the clear supernatant using a positive-displacement pipette.

Step 4: Quantification & Internal Validation

  • Dilute the aliquot into a known volume of a compatible analytical solvent containing an internal standard (e.g., decane) to correct for any minor evaporative losses during transfer.

  • Analyze the concentration via GC-FID.

  • Validation Gate: Compare the calculated concentrations from the 48h and 72h time points. If the variance ( Δ ) is < 5% , thermodynamic equilibrium is validated, and the final solubility is recorded as the mean of the 48h and 72h values[8]. If Δ≥5% , the system rejects the state, and agitation must continue.

OECD105_Workflow Start 1. Solute & Solvent Preparation Sat 2. Supersaturation (Excess Solute) Start->Sat Eq 3. Thermodynamic Equilibration (Agitation at 25°C) Sat->Eq Split Eq->Split T24 t = 24h Split->T24 T48 t = 48h Split->T48 T72 t = 72h Split->T72 Centrifuge 4. Phase Separation (10,000 x g Centrifugation) T24->Centrifuge T48->Centrifuge T72->Centrifuge Analyze 5. GC-FID Quantification (Internal Standard) Centrifuge->Analyze Validate 6. Validation Gate (Δ Concentration < 5%) Analyze->Validate

Fig 1. Self-validating modified OECD 105 shake-flask workflow for organic solvent solubility.

Implications for Drug Development & Bioconjugation

Understanding the solubility of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is not merely an academic exercise; it directly dictates the success of downstream bioconjugation workflows.

In drug-linker synthesis, the target molecule (often a hydrophilic peptide or antibody) is functionalized with an azide group. Because our piperidine derivative is highly lipophilic, running the CuAAC reaction in pure water will result in the alkyne crashing out of solution, halting the reaction kinetics. Therefore, the empirical solubility data is used to engineer a co-solvent system (typically DMSO/Water or tert-Butanol/Water) that bridges the HSP gap between the hydrophilic azide and the lipophilic alkyne, ensuring both remain fully solvated during the catalytic cycle.

CuAAC_Pathway Alkyne 1-(But-3-yn-1-yl)- 3,3-dimethylpiperidine (Lipophilic) Solvent Co-Solvent System (e.g., DMSO / H2O) Ensures Co-solvation Alkyne->Solvent Azide Azide-Functionalized Target Molecule (Hydrophilic) Azide->Solvent Catalyst Cu(I) Catalyst + Ascorbate Ligand Solvent->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Catalyst->Product

Fig 2. CuAAC bioconjugation pathway utilizing the alkyne in an optimized co-solvent system.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. oecd.org. 8[8]

  • Solubility in organic solvents / fat solubility - ECHA CHEM. europa.eu. 6[6]

  • Determining the water solubility of difficult-to-test substances A tutorial review. dtu.dk.4[4]

  • Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. rsc.org.1[1]

  • improved oecd 105 water solubility test design. kreatis.eu. 7[7]

  • Consideration of Hansen Solubility Parameters. hansen-solubility.com. 3[3]

  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. upc.edu. 2[2]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. regulations.gov. 9[5]

Sources

Protocols & Analytical Methods

Method

Application Notes: Harnessing 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine for Advanced Bioconjugation via Copper-Catalyzed Click Chemistry

Introduction: A Bifunctional Tool for Modern Bioconjugation In the landscape of drug discovery and chemical biology, the ability to covalently link molecules with precision and stability is paramount.[1] Bioconjugation,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Tool for Modern Bioconjugation

In the landscape of drug discovery and chemical biology, the ability to covalently link molecules with precision and stability is paramount.[1] Bioconjugation, the process of attaching synthetic labels or functional molecules to biomolecules, has been revolutionized by the advent of "click chemistry".[2][3] This suite of reactions offers modularity, high yields, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[1]

This guide focuses on 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine , a bifunctional molecule designed for seamless integration into bioconjugation workflows. This compound features two key structural elements:

  • A terminal alkyne group, which serves as a versatile reactive handle for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4]

  • A 3,3-dimethylpiperidine moiety, a saturated N-heterocycle prevalent in pharmaceuticals.[5] This component can act as a pharmacophore, a tool for modulating solubility and cell permeability, or a stable scaffold for further chemical elaboration.

The strategic combination of a click-reactive handle with a drug-like fragment makes 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine an invaluable reagent for researchers developing antibody-drug conjugates (ADCs), PROTACs, labeled peptides, and functionalized nucleic acids.[6][7]

The Chemistry of Conjugation: The CuAAC Mechanism

The cornerstone of this application is the CuAAC reaction, which forms a stable triazole linkage between a terminal alkyne and an azide.[] This reaction is prized for its reliability, specificity, and mild reaction conditions, which are compatible with sensitive biomolecules.[9][10]

Causality Behind the Method: The reaction's efficiency stems from the copper(I) catalyst, which dramatically lowers the activation energy for the cycloaddition.[] However, copper(I) is prone to oxidation. Therefore, practical protocols typically start with a stable copper(II) salt (e.g., CuSO₄) and include a reducing agent, such as sodium ascorbate, to generate and maintain the active Cu(I) state in situ.[11][12] To prevent potential damage to biomolecules from reactive oxygen species and to enhance reaction kinetics, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[12][13] The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule from aggregation or degradation.[11][12]

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (1-(But-3-yn-1-yl)-3,3-dimethylpiperidine) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide-Biomolecule) Six_Membered Six-Membered Cu-Intermediate Cu_I Cu(I)-Ligand Cu_II Cu(II) Source (e.g., CuSO4) Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide->Six_Membered + Azide Triazolide Copper Triazolide Intermediate Six_Membered->Triazolide Rearrangement Triazolide->Cu_I Regenerates Catalyst Triazole 1,4-Disubstituted Triazole (Stable Bioconjugate) Triazolide->Triazole Protonation

Caption: Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Analysis: CuAAC vs. SPAAC

While CuAAC is highly effective, the copper catalyst can be a concern for in-vivo applications due to potential cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that uses a strained cyclooctyne.[7][14] The choice between these methods depends on the experimental context.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Rationale for Choice
Catalyst Copper(I) requiredCatalyst-freeSPAAC is preferred for live-cell imaging or in-vivo studies to avoid copper toxicity.[]
Reaction Kinetics Very fast (minutes to a few hours)Slower (hours to overnight)CuAAC is ideal for rapid, high-throughput in-vitro conjugation and synthesis.[4]
Reactants Terminal Alkyne (e.g., our title compound) + AzideStrained Cyclooctyne (e.g., DBCO) + AzideThe alkyne in our title compound is small and less likely to perturb biomolecule function compared to bulky cyclooctynes.[4]
Bioorthogonality High; requires ligand to protect biomoleculesExcellent; no metal catalyst concernsBoth are highly bioorthogonal, but SPAAC is considered superior for sensitive biological systems.[7]

For most in-vitro applications like ADC synthesis, protein labeling, and sample preparation, the rapid kinetics and use of a small, minimally-perturbing alkyne make CuAAC the preferred method when using 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Experimental Workflow & Protocols

This section provides a detailed, self-validating protocol for conjugating an azide-modified protein with 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Stocks: Alkyne, Azide-Protein, CuSO4, Ligand, Ascorbate) B 2. Cu(I)-Ligand Complex Formation (Mix CuSO4 and THPTA ligand) A->B Step 1→2 C 3. Conjugation Reaction Setup (Combine Azide-Protein, Alkyne, and Cu(I)-Ligand complex) B->C Step 2→3 D 4. Reaction Initiation (Add fresh Sodium Ascorbate) C->D Step 3→4 E 5. Incubation (Room Temp, 1-2 hours) D->E Step 4→5 F 6. Purification (Size-Exclusion Chromatography SEC-HPLC) E->F Step 5→6 G 7. Characterization & Analysis (LC-MS, SDS-PAGE) F->G Step 6→7

Caption: Figure 2: A top-down view of the bioconjugation, purification, and analysis workflow.

Protocol 4.1: CuAAC Conjugation of an Azide-Modified Protein

This protocol describes the conjugation of a 5 mg/mL solution of an azide-functionalized antibody (~150 kDa, ~33.3 µM) with a 10-fold molar excess of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Materials & Reagents:

  • Azide-functionalized protein (e.g., antibody)

  • 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[13]

  • L-Ascorbic acid, sodium salt (Sodium Ascorbate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Size-Exclusion Chromatography (SEC) column (e.g., Zenix SEC-300 or equivalent)[16]

Step 1: Reagent Stock Preparation

  • Azide-Protein: Prepare a 5 mg/mL (~33.3 µM) solution in PBS, pH 7.4.

  • Alkyne Reagent: Prepare a 10 mM stock of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in DMSO.

  • CuSO₄: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[11]

  • Sodium Ascorbate: Prepare fresh just before use. Dissolve sodium ascorbate in deionized water to make a 100 mM stock solution.[17] Oxygen sensitivity is high, so minimize air exposure.

Step 2: CuAAC Reaction The order of addition is critical to prevent protein precipitation and ensure catalytic efficiency.[12]

  • In a 1.5 mL microcentrifuge tube, add 483 µL of the 5 mg/mL Azide-Protein solution.

  • Add 16.7 µL of the 10 mM Alkyne Reagent stock solution. This achieves a final alkyne concentration of ~333 µM (10x molar excess). Gently mix by pipetting.

  • In a separate tube, prepare the catalyst premix: combine 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Let it stand for 2 minutes to allow the complex to form.[11] The ligand-to-copper ratio should be 5:1.

  • Add the 15 µL of the catalyst premix to the protein/alkyne mixture. The final concentrations will be 0.2 mM CuSO₄ and 1.0 mM THPTA.

  • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration ~5 mM).[18]

  • Gently invert the tube several times to mix. Do not vortex, as this can denature the protein.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

Step 3: Purification by Size-Exclusion Chromatography (SEC-HPLC) SEC separates molecules by size, efficiently removing unreacted small molecules (alkyne, catalyst, ligand) from the much larger protein conjugate.[19][]

  • Equilibrate an appropriate SEC-HPLC column with PBS, pH 7.4, at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Inject the entire reaction mixture onto the column.

  • Collect fractions corresponding to the high molecular weight peak (the protein conjugate), which will elute first. The smaller, unreacted components will have a longer retention time.[16]

  • Pool the fractions containing the purified conjugate. Monitor elution at 280 nm for the protein.

Step 4: Characterization and Validation This step is crucial to validate the success and quality of the conjugation.

A. Mass Spectrometry (LC-MS)

  • Objective: To confirm the covalent addition of the alkyne reagent.

  • Method: Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[21][22] The protein may need to be deglycosylated and/or reduced to subunits for accurate mass determination.

  • Expected Result: An increase in mass corresponding to the molecular weight of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

    • Molecular Formula: C₁₁H₁₉N

    • Monoisotopic Mass: 165.1517 Da [23]

    • Observe a mass shift of +165 Da for each successful conjugation event.

B. SDS-PAGE Analysis

  • Objective: To visualize the conjugate and assess purity and integrity.

  • Method: Run samples of the starting azide-protein, the crude reaction mixture, and the SEC-purified conjugate on an SDS-PAGE gel.

  • Expected Result: The purified conjugate should run as a single, clean band. While a mass shift of ~165 Da per conjugation is too small to resolve on a standard gel, the analysis confirms the absence of significant aggregation (high MW smears) or fragmentation (low MW bands) and verifies the removal of low molecular weight impurities.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Inactive catalyst (oxidized ascorbate or Cu(I)).2. Insufficient excess of alkyne reagent.3. pH of the buffer is outside the optimal range (4-11).[4]1. Always use freshly prepared sodium ascorbate.2. Increase the molar excess of the alkyne reagent to 20x or 50x.3. Ensure the reaction buffer pH is stable and within the recommended range.
Protein Aggregation/Precipitation 1. Direct addition of ascorbate to copper (generates ROS).2. Insufficient ligand-to-copper ratio.3. High concentration of organic co-solvent (DMSO).1. Strictly follow the order of addition: pre-mix copper and ligand before adding to the protein, with ascorbate added last.[12]2. Maintain a ligand:copper ratio of at least 5:1.3. Keep the final DMSO concentration below 5% (v/v) if possible.
Poor Recovery After SEC 1. Non-specific binding of the conjugate to the column matrix.2. Protein instability in the mobile phase.1. Select a well-passivated, bio-inert SEC column.2. Ensure the mobile phase (PBS) is optimal for protein stability. Consider adding a low concentration of a non-ionic surfactant.

Conclusion

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a powerful and versatile reagent for bioconjugation. When used in a well-optimized CuAAC protocol, it allows for the efficient and specific attachment of a drug-like piperidine scaffold to a wide range of biomolecules. The protocols and guidelines presented here provide a robust framework for researchers to successfully implement this chemistry, enabling the development of novel bioconjugates for therapeutic and research applications.

References

  • Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research Source: PMC (US National Library of Medicine) URL: [Link]

  • Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Click Chemistry Conjugations Source: PMC (US National Library of Medicine) URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC (US National Library of Medicine) URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: PMC (US National Library of Medicine) URL: [Link]

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery Source: Bioclone URL: [Link]

  • Title: Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity Source: PLOS ONE URL: [Link]

  • Title: Protocols - baseclick GmbH Source: baseclick GmbH URL: [Link]

  • Title: Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Source: Creative Biolabs URL: [Link]

  • Title: Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates Source: PMC (US National Library of Medicine) URL: [Link]

  • Title: Radio-LC-MS for the characterization of 99mTc-labeled bioconjugates Source: PubMed URL: [Link]

  • Title: Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography Source: IntechOpen URL: [Link]

  • Title: Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Current approaches for the purification of antibody–drug conjugates Source: ResearchGate URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: SciSpace URL: [Link]

  • Title: Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition Source: MDPI URL: [Link]

  • Title: Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques Source: MDPI URL: [Link]

  • Title: Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry Source: C&EN URL: [Link]

  • Title: 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine Source: PubChem URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis of 3,3-dimethylpiperidine Source: PrepChem.com URL: [Link]

  • Title: Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands Source: ResearchGate URL: [Link]

  • Title: Reversible Conjugation of Polypeptides and Proteins Utilizing a [3.3.1] Scaffold under Mild Conditions Source: PMC (US National Library of Medicine) URL: [Link]

  • Title: Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions Source: Springer Nature Experiments URL: [Link]

  • Title: N -((1-methyl-5-(3-(piperidin-1-yl)propoxy) Source: Elsevier URL: [Link]

Sources

Application

Application Notes and Protocols: 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine as a Versatile Building Block for PROTAC Synthesis

Introduction: The Strategic Advantage of the 3,3-Dimethylpiperidine Scaffold in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 3,3-Dimethylpiperidine Scaffold in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a "warhead" ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The design and chemical nature of each component are critical for the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[3][4] The 3,3-dimethylpiperidine moiety, in particular, offers several advantages. The gem-dimethyl substitution can enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development.[5] Furthermore, this structural motif can confer conformational rigidity, which can be advantageous for optimizing binding affinity to the target protein. Notably, 3,3-dimethylpiperidine derivatives have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a promising therapeutic target in inflammation and oncology.[3][6]

This technical guide introduces 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine as a novel and versatile building block for the synthesis of PROTACs. The terminal alkyne functionality provides a convenient handle for facile conjugation to azide-bearing molecules via the robust and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[7][8] This modular approach allows for the rapid assembly of PROTAC libraries with diverse E3 ligase ligands and linkers, accelerating the discovery and optimization of potent and selective protein degraders.

Herein, we provide detailed protocols for the synthesis of this key building block and its application in the construction of a hypothetical PROTAC targeting mPGES-1 for degradation.

Signaling Pathway: PROTAC-Mediated Degradation of mPGES-1

The proposed PROTAC, assembled using our 3,3-dimethylpiperidine building block, will induce the degradation of mPGES-1 by forming a ternary complex with an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL). This proximity facilitates the transfer of ubiquitin to mPGES-1, marking it for recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI mPGES-1 (POI) PROTAC mPGES-1 PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 VHL E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated degradation of mPGES-1.

Experimental Protocols

Part 1: Synthesis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

This protocol details the N-alkylation of 3,3-dimethylpiperidine with 4-bromo-1-butyne to yield the title building block.

Materials:

  • 3,3-Dimethylpiperidine

  • 4-Bromo-1-butyne

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of 3,3-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 4-bromo-1-butyne (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine as a colorless oil.

Compound Molecular Formula Molecular Weight Yield (%)
1-(But-3-yn-1-yl)-3,3-dimethylpiperidineC₁₁H₁₉N165.2875-85
Part 2: Synthesis of a Hypothetical mPGES-1 PROTAC (PROTAC-mP-1)

This section outlines the synthesis of a hypothetical PROTAC, PROTAC-mP-1 , targeting mPGES-1 for degradation. This is achieved by coupling the alkyne-functionalized building block with an azide-modified VHL ligand and a notional mPGES-1 inhibitor "warhead".

Conceptual Design of PROTAC-mP-1:

  • Warhead: A derivative of a known mPGES-1 inhibitor, modified with a short PEG linker terminating in an azide group. For this application note, we will designate this as mP-1-Linker-N₃ . The development of such a warhead would typically involve structure-activity relationship (SAR) studies to identify a suitable attachment point that does not disrupt binding to mPGES-1.[9][10]

  • E3 Ligase Ligand: An azide-functionalized von Hippel-Lindau (VHL) E3 ligase ligand, such as (S,R,S)-AHPC-PEG3-N₃ , which is commercially available or can be synthesized.[11]

  • Click Chemistry Conjugation: The terminal alkyne of 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine will be reacted with the azide group of the E3 ligase ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PROTAC_Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_building_block Building Block Synthesis cluster_e3_ligand E3 Ligase Ligand cluster_protac_synthesis PROTAC Assembly (CuAAC) Warhead_Start mPGES-1 Inhibitor Warhead_Mod mP-1-Linker-N3 Warhead_Start->Warhead_Mod Functionalization Piperidine 3,3-Dimethylpiperidine Alkyne_Piperidine 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Piperidine->Alkyne_Piperidine N-Alkylation PROTAC PROTAC-mP-1 Alkyne_Piperidine->PROTAC VHL_Ligand (S,R,S)-AHPC-PEG3-N3 VHL_Ligand->PROTAC

Synthetic workflow for the hypothetical PROTAC-mP-1.

Materials for PROTAC-mP-1 Synthesis:

  • 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (from Part 1)

  • (S,R,S)-AHPC-PEG3-N₃ (VHL ligand with azide linker)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Preparative reverse-phase HPLC system

Procedure (CuAAC "Click" Reaction):

  • In a vial, dissolve 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine (1.0 eq) and (S,R,S)-AHPC-PEG3-N₃ (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • Degas the solution by bubbling with argon for 15 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and purify by preparative reverse-phase HPLC to obtain the final PROTAC-mP-1 .

  • Lyophilize the pure fractions to yield the product as a white solid.

Part 3: Biological Evaluation of PROTAC-mP-1

1. Western Blot Analysis of mPGES-1 Degradation

This protocol is designed to assess the ability of PROTAC-mP-1 to induce the degradation of endogenous mPGES-1 in a relevant cell line (e.g., A549 lung carcinoma cells, which express mPGES-1).[12]

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of PROTAC-mP-1 (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95 °C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for mPGES-1 overnight at 4 °C. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the mPGES-1 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

2. Cell Viability Assay

To ensure that the observed protein degradation is not a result of general cytotoxicity, a cell viability assay should be performed in parallel.

Procedure (using CellTiter-Glo® as an example):

  • Cell Seeding: Seed A549 cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with the same concentrations of PROTAC-mP-1 as used for the Western blot analysis.

  • Assay: After the incubation period, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the cell viability as a percentage of the vehicle-treated control.

Parameter Description
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein. Determined from Western blot data.
Dₘₐₓ The maximum percentage of protein degradation achieved by the PROTAC. Determined from Western blot data.
IC₅₀ The concentration of the PROTAC that causes 50% inhibition of cell viability. Determined from the cell viability assay.

Conclusion

The building block 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine offers a valuable new tool for the synthesis of PROTACs. Its 3,3-dimethylpiperidine core provides potential for enhanced metabolic stability and serves as a promising scaffold for developing ligands against various protein targets, including mPGES-1. The terminal alkyne allows for a modular and efficient "click chemistry" approach to PROTAC assembly, facilitating the rapid generation and evaluation of novel protein degraders. The protocols provided herein serve as a comprehensive guide for the synthesis and application of this building block in targeted protein degradation research.

References

  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828.
  • Samuelsson, B., et al. (2017). mPGES-1 as a Target for Cancer Suppression. PMC.
  • Thoren, F., et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2023).
  • BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • Taylor & Francis Online. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential.
  • AACR Journals. (2010). Abstract 3565: Novel inhibitors of mPGES-1 exhibit anti-tumor activity in colorectal and lung cancers.
  • PubMed. (2016). Insights Into the Structure Activity Relationship of mPGES-1 Inhibitors: Hints for Better Inhibitor Design.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Click chemistry in the development of PROTACs.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Frontiers. (2021).
  • ResearchGate. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs.
  • ResearchGate. (n.d.). VHL ligands found in PROTACs.
  • PubMed. (2025). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
  • BenchChem. (2025).
  • Tenova Pharma. (n.d.). VHL Ligand-Linker Azide.
  • University of Wisconsin–Madison. (2024).
  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • ScienceDirect. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN)
  • PubMed. (2023). Click chemistry in the development of PROTACs.
  • ACS Publications. (2017).
  • Abcam. (n.d.). Western blot protocol.
  • Figshare. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs)
  • Promega. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
  • Reaction Biology. (n.d.).
  • Enamine. (n.d.).
  • Tocris Bioscience. (n.d.). Cereblon Targeting Ligands Plus Linkers.
  • MDPI. (2023).
  • Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Thermo Fisher Scientific. (n.d.).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

Sources

Method

Application Note: Enhancing Peptide Mass Spectrometry via CuAAC Derivatization with 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Introduction & Scientific Rationale In mass spectrometry (MS)-based proteomics and peptidomics, the detection of low-abundance, acidic, or highly hydrophilic peptides is frequently bottlenecked by poor electrospray ioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In mass spectrometry (MS)-based proteomics and peptidomics, the detection of low-abundance, acidic, or highly hydrophilic peptides is frequently bottlenecked by poor electrospray ionization (ESI) efficiency[1]. To overcome this, chemical derivatization strategies have been developed to introduce permanently charged or highly basic moieties that act as "proton sponges" during the ESI process. The 3,3-dimethylpiperidine group is a well-documented charge tag, most notably serving as the core structure for the reporter ions in Tandem Mass Tag (TMT) isobaric labeling reagents[2],[3].

This application note details the protocol for derivatizing azide-functionalized peptides with 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (CAS: 1340290-03-0)[4]. This specific reagent combines two powerful chemical domains:

  • The But-3-yn-1-yl Alkyne Handle: Enables highly specific, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[5]. The two-carbon spacer minimizes steric hindrance during the formation of the 1,4-disubstituted 1,2,3-triazole linkage[6].

  • The 3,3-Dimethylpiperidine Core: A tertiary amine that becomes readily protonated under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid). This modification significantly boosts the MS1 precursor ion intensity and directs predictable b/y-ion series fragmentation during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)[7].

Reaction Mechanism

The CuAAC reaction is a highly efficient, stereospecific [3+2] cycloaddition[8]. When an azide-bearing peptide (introduced via metabolic labeling like azidohomoalanine or chemical tagging via NHS-azide) reacts with the terminal alkyne of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, a stable triazole ring is formed[9]. This triazole ring is highly stable, resistant to enzymatic degradation, and acts as a physicochemical isostere to the amide bond[5].

Mechanism Azide Azide-Functionalized Peptide (Analyte) Catalyst Cu(I) / THPTA / NaAsc (Catalytic Complex) Azide->Catalyst Alkyne 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Mass Tag) Alkyne->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Conjugate (Enhanced MS Ionization) Catalyst->Product

CuAAC reaction between an azide-peptide and 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Reagents and Quantitative Data

To ensure a self-validating and highly reproducible system, the stoichiometry and preparation of the copper catalyst complex are critical. Free Cu(I) in aqueous solution can generate reactive oxygen species (ROS) that rapidly oxidize methionine and cysteine residues. Therefore, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required to coordinate the Cu(I) ion, maintaining its catalytic efficacy while shielding the peptide from oxidative damage.

Table 1: Critical Reagent Formulation
ReagentStock ConcentrationFinal Reaction Conc.Mechanistic Role
Azide-Peptide 1 mM (in H₂O)100 µMTarget analyte.
1-(But-3-yn-1-yl)-3,3-dimethylpiperidine 10 mM (in DMSO)500 µMBasic MS charge tag; 5x molar excess drives reaction.
CuSO₄·5H₂O 20 mM (in H₂O)1 mMSource of Cu(II), reduced in situ to active Cu(I).
THPTA Ligand 50 mM (in H₂O)2.5 mMCoordinates Cu(I); prevents peptide oxidation/degradation.
Sodium Ascorbate (NaAsc) 100 mM (in H₂O)5 mMReducing agent; must be prepared fresh to ensure efficacy.
Table 2: Expected Physicochemical Shifts Post-Derivatization
ParameterUnderivatized Azide-PeptideDerivatized ConjugateAnalytical Impact
Monoisotopic Mass M M+165.1517 DaExact mass shift confirms successful covalent tagging[10].
Charge State (ESI+) z z+1 (typically)Increased basicity lowers the limit of detection (LOD).
RPLC Retention Time Baseline +2 to +4 minutesIncreased hydrophobicity improves separation of short peptides.

Experimental Protocol

This protocol is designed as a self-validating system. It includes specific causality-driven steps (such as the strict order of addition) to prevent catalyst precipitation and includes a negative control to rule out non-covalent MS artifacts.

Phase 1: Preparation of the Catalytic Complex

Causality Note: Cu(II) must be coordinated by THPTA before encountering the reducing agent (Ascorbate) or the peptide. Failing to do so will result in the precipitation of insoluble copper salts and severe peptide oxidation.

  • In a clean microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.

  • Vortex thoroughly and incubate at room temperature for 5 minutes. The solution will turn a faint, clear blue.

Phase 2: The CuAAC Click Reaction
  • Sample Setup: In a new microcentrifuge tube, add 10 µL of the 1 mM Azide-Peptide stock.

  • Tag Addition: Add 5 µL of the 10 mM 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine stock.

  • Buffer Addition: Add 65 µL of degassed LC-MS grade water (or 100 mM Sodium Phosphate buffer, pH 7.0). Degassing prevents ambient oxygen from re-oxidizing the Cu(I) catalyst.

  • Catalyst Introduction: Add 5 µL of the pre-mixed CuSO₄/THPTA complex from Phase 1.

  • Initiation: Add 5 µL of freshly prepared 100 mM Sodium Ascorbate. The solution should remain clear.

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1 to 2 hours.

  • Self-Validating Control: Run a parallel "No-Copper" control where the CuSO₄/THPTA complex is replaced with water. This ensures any observed mass shift in the final MS data is due to covalent triazole formation, not non-covalent adduct clustering in the ESI source.

Phase 3: Quenching and Clean-up
  • Quenching: Stop the reaction by adding 10 µL of 10% Formic Acid. The drop in pH protonates the basic sites and halts the CuAAC catalytic cycle.

  • Desalting: Purify the derivatized peptide using a C18 solid-phase extraction (SPE) tip (e.g., ZipTip).

    • Wet tip with 100% Acetonitrile (ACN).

    • Equilibrate with 0.1% Formic Acid (FA) in water.

    • Bind the sample by pipetting up and down 10 times.

    • Wash 3 times with 0.1% FA in water to remove copper, THPTA, and unreacted ascorbate.

    • Elute into a clean vial using 50% ACN / 0.1% FA.

  • Drying: Evaporate the eluate to dryness using a vacuum centrifuge, then reconstitute in 20 µL of 0.1% FA for LC-MS/MS analysis.

Workflow Step1 1. Azide Tagging (Metabolic/Chemical) Step2 2. CuAAC Reaction (Alkyne-DMPip) Step1->Step2 Step3 3. SPE Clean-up (Desalting) Step2->Step3 Step4 4. LC-MS/MS (ESI+ Acquisition) Step3->Step4

Experimental workflow for peptide derivatization and LC-MS/MS analysis.

LC-MS/MS Data Interpretation

Upon successful derivatization, the MS1 spectrum will exhibit a mass shift of exactly +165.1517 Da relative to the underivatized azide-peptide[10]. Because the 3,3-dimethylpiperidine moiety acts as a highly efficient proton acceptor, researchers should expect a 3- to 10-fold increase in the absolute intensity of the precursor ion compared to the native peptide[2],[1].

During MS/MS fragmentation (HCD or CID), the triazole linkage remains largely intact, allowing the dimethylpiperidine tag to remain localized on the derivatized amino acid residue. This localization directs the fragmentation pathway, often resulting in highly prominent b-ion or y-ion series (depending on whether the tag is at the N-terminus or C-terminus), which significantly improves the confidence scores of automated peptide sequencing algorithms[7].

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics Source: ACS Measurement Science Au (2024) URL:[Link]

  • Derivatization of peptides for improved detection by mass spectrometry Source: Royal Society of Chemistry (2013) URL:[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry Source: MDPI Molecules (2013) URL:[Link]

  • Click Chemistry in Peptide-Based Drug Design Source: Molecules / PubMed Central (2011) URL:[Link]

  • 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine (Compound C11H19N) Source: PubChemLite / University of Luxembourg (2026) URL:[Link]

Sources

Application

Application Note: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The compound 1-(But-3-yn-1-yl)-3,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The compound 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile terminal alkyne building block. The 3,3-dimethylpiperidine moiety is a privileged, lipophilic pharmacophore frequently utilized in the development of highly potent and selective σ1​ and σ2​ receptor ligands for neurological applications[1].

While terminal alkynes are ideal substrates for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this specific molecule presents a distinct chemical challenge: catalyst sequestration . The molecule contains a highly basic, sterically hindered tertiary amine separated from the terminal alkyne by only a two-carbon linker. In the absence of a stabilizing ligand, this spatial proximity allows the piperidine nitrogen to competitively chelate the Cu(I) catalyst. This substrate-induced catalyst poisoning leads to sluggish kinetics, poor turnover, and the generation of oxidative byproducts[2].

The Causality of Ligand Selection

To circumvent this, the reaction must be forced down the productive catalytic pathway using strongly coordinating polytriazole ligands.

  • TBTA (tris(benzyltriazolylmethyl)amine) is utilized for organic or mixed-solvent systems[2].

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is utilized for aqueous systems and bioconjugation[3].

These ligands encapsulate the Cu(I) center, thermodynamically preventing the piperidine nitrogen from displacing the catalytic metal while keeping the reactive face open for alkyne and azide coordination[4]. Furthermore, pre-complexing Cu(II) with these ligands prior to the addition of the reducing agent (sodium ascorbate) is critical. If ascorbate is added to unliganded copper, it generates reactive oxygen species (ROS) and leads to Cu(0) precipitation, which degrades both the catalyst and sensitive biological substrates[5].

Mechanistic Pathway

CuAAC_Mechanism Substrate 1-(But-3-yn-1-yl)- 3,3-dimethylpiperidine Inactive_Cat Cu(I)-Piperidine Complex (Catalyst Poisoning) Substrate->Inactive_Cat Amine Chelation Product 1,4-Disubstituted 1,2,3-Triazole Substrate->Product Cycloaddition Azide Organic Azide (R-N3) Azide->Product Cycloaddition Cu_Source CuSO4 + Na-Ascorbate (Cu(I) Generation) Active_Cat Cu(I)-Ligand Complex (Protected & Active) Cu_Source->Active_Cat Pre-complexation with Ligand Cu_Source->Inactive_Cat Absence of Ligand Ligand Polytriazole Ligand (TBTA / THPTA) Ligand->Active_Cat Active_Cat->Product Catalytic Cycle

CuAAC workflow highlighting the role of ligands in preventing catalyst deactivation by amines.

Quantitative Data & Optimization

The following table summarizes the quantitative impact of ligand selection on the reaction efficiency of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine with a standard aliphatic azide.

Table 1: Impact of Ligand Selection on CuAAC Efficiency

Reaction SystemLigandCu:Ligand RatioAscorbate Eq.Yield / Conv.Mechanistic Outcome
Aqueous/OrganicNoneN/A1.0< 15%Catalyst sequestration by tertiary amine; Cu(0) precipitation.
Organic (tBuOH/H2O)TBTA1:1.11.0> 95%Efficient turnover; tertiary amine blocked from Cu(I) center[2].
Aqueous (PBS, pH 7.4)THPTA1:55.0> 98%Complete conversion; ROS generation suppressed[3],[6].

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Media)

Optimized for the synthesis of lipophilic σ -receptor ligands using TBTA.

Reagents:

  • 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (1.0 eq, 0.5 mmol)

  • Organic Azide (1.0 eq, 0.5 mmol)

  • CuSO 4​⋅5H2​O (0.05 eq, 5 mol%)

  • TBTA Ligand (0.055 eq, 5.5 mol%)

  • Sodium Ascorbate (0.2 eq, 20 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the alkyne and the azide in 2.5 mL of tert-butanol in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Pre-complexation (Critical Step): In a separate vial, dissolve CuSO 4​ in 1.0 mL of highly purified water. Add TBTA (dissolved in 0.5 mL DMSO or tert-butanol).

    • Self-Validation Check: The mixture must turn a clear, pale blue, indicating the formation of the Cu(II)-TBTA complex.

  • Reaction Assembly: Transfer the Cu(II)-TBTA complex to the main reaction flask containing the substrates.

  • In-Situ Reduction: Dissolve sodium ascorbate in 1.0 mL of water. Add this dropwise to the reaction mixture.

    • Self-Validation Check: Upon ascorbate addition, the blue color will fade to colorless or pale yellow. This visual shift confirms the successful reduction to the catalytically active Cu(I) state. If the solution turns brown, Cu(0) has precipitated due to insufficient ligand coordination.

  • Incubation & Workup: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Upon completion, dilute with EtOAc, wash with 5% NH 4​ OH (to strip residual copper), followed by brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Aqueous Bioconjugation

Optimized for attaching the 3,3-dimethylpiperidine moiety to azide-modified peptides or antibodies using THPTA.

Reagents:

  • Azide-modified biomolecule (e.g., 10-50 μ M in PBS)

  • 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (10 eq relative to azide)

  • CuSO 4​ Stock (100 mM in water)

  • THPTA Stock (200 mM in water)

  • Sodium Ascorbate Stock (100 mM in water, freshly prepared)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO 4​ stock and THPTA stock in a 1:5 molar ratio (e.g., 10 μ L CuSO 4​

    • 25 μ L THPTA). Incubate at room temperature for 5 minutes[6].
    • Causality: The 1:5 ratio ensures complete saturation of the Cu coordination sphere, which is absolutely required to prevent the piperidine amine from binding and to protect the biomolecule from oxidative damage[4].

  • Substrate Addition: Add the alkyne substrate to the azide-modified biomolecule solution. (If the alkyne is poorly soluble in pure buffer, pre-dissolve it in a minimal amount of DMSO, ensuring final DMSO concentration is <5%).

  • Initiation: Add the pre-complexed Cu/THPTA mixture to the biomolecule solution (final Cu concentration ~50-100 μ M).

  • Reduction: Add the freshly prepared sodium ascorbate stock to achieve a final concentration of 2.5 to 5.0 mM[3].

  • Incubation & Purification: Gently vortex and incubate at room temperature (or 4 °C for sensitive proteins) for 1 to 2 hours. Purify the resulting conjugate via size-exclusion chromatography (e.g., NAP-5 column) or dialysis against PBS to remove the copper complex and unreacted small molecules.

References

  • N-[ω-(Tetralin-1-yl)alkyl] Derivatives of 3,3-Dimethylpiperidine Are Highly Potent and Selective σ1 or σ2 Ligands. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. PMC - National Institutes of Health.[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience.[Link]

Sources

Method

Application Note: 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (BDP) in Homogeneous Catalysis

Executive Summary The rational design of ligands is the cornerstone of modern homogeneous catalysis. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, hybrid nitrogen-alkyne and nitrogen-triazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ligands is the cornerstone of modern homogeneous catalysis. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, hybrid nitrogen-alkyne and nitrogen-triazole systems offer unprecedented tunability. This application note details the utility of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (BDP) —a bifunctional building block featuring a sterically hindered tertiary amine tethered to a terminal alkyne.

For drug development professionals and synthetic chemists, BDP serves two distinct catalytic functions:

  • A Precursor for Bidentate Triazole-Amine (TA) Ligands: Via CuAAC (Click chemistry), BDP is converted into highly modular, sterically demanding N,N-ligands ideal for Palladium-catalyzed cross-coupling[1].

  • A Hemilabile "On-Off" Ligand: In its native form, the hard amine and soft alkyne moieties provide dynamic stabilization for late transition metals (e.g., Rh, Au), preventing catalyst deactivation while allowing substrate binding[2].

Mechanistic Rationale: The Power of Pre-Organization

The structural genius of BDP lies in the 3,3-dimethylpiperidine core. The gem-dimethyl group exerts a pronounced Thorpe-Ingold effect, forcing the piperidine ring into a conformation that projects the nitrogen lone pair directly toward the metal center. This steric pre-organization significantly lowers the entropic cost of bidentate chelation. Furthermore, the bulky framework shields the axial coordination sites of the metal, preventing bimolecular decomposition pathways (such as the formation of inactive Palladium black).

When BDP is converted into a 1,2,3-triazole via Click chemistry, the resulting ligand features a strong σ -donor (piperidine) and a π -acceptor (triazole). This electronic asymmetry accelerates both the oxidative addition and reductive elimination steps in cross-coupling cycles[3].

Workflow 1: Synthesis of BDP-Triazole (BDP-TA) Ligands

The terminal alkyne of BDP undergoes highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles.

Workflow BDP BDP (Alkyne) CuAAC CuAAC Catalysis BDP->CuAAC Azide Aryl Azide Azide->CuAAC Ligand BDP-TA Ligand CuAAC->Ligand Cycloaddition PdComplex Pd(II) Precatalyst Ligand->PdComplex Coordination

Workflow for BDP-TA bidentate ligand synthesis and Pd-complexation.

Step-by-Step Protocol: CuAAC Synthesis of BDP-TA

Causality Note: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. This continuous regeneration prevents the oxidative homocoupling of the BDP alkyne (Glaser coupling), ensuring high yields of the desired triazole.

  • Preparation: In a 50 mL round-bottom flask, dissolve BDP (1.0 mmol) and the desired aryl azide (1.0 mmol, e.g., 2,6-diisopropylphenyl azide) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: Add CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) followed immediately by sodium ascorbate (0.10 mmol, 10 mol%). The solution will transition from blue to pale yellow, indicating the formation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction by TLC (DCM/MeOH 9:1). The reaction is complete when the BDP spot ( Rf​≈0.6 ) disappears. Confirm via crude 1H NMR by observing the disappearance of the terminal alkyne triplet at δ 1.95 ppm and the emergence of the diagnostic triazole singlet at δ 7.8–8.2 ppm.

  • Workup: Extract with ethyl acetate ( 3×15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Triazole-based ligands have proven exceptionally effective for the cross-coupling of sterically hindered or electronically deactivated aryl chlorides[3]. The BDP-TA ligand synthesized above forms a highly active Pd(BDP−TA)Cl2​ precatalyst.

Step-by-Step Protocol: Cross-Coupling
  • Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)2​ (2 mol%), BDP-TA ligand (2.2 mol%), and anhydrous 1,4-dioxane (2 mL). Stir for 30 minutes to pre-form the active complex.

  • Substrate Addition: Add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground anhydrous K2​CO3​ (2.0 mmol).

  • Heating: Seal the tube, remove from the glovebox, and heat at 90 °C for 8 hours.

  • Validation: Quench with water, extract with diethyl ether, and analyze the crude mixture by GC-MS to confirm the biaryl product mass and absence of homocoupled boronic acid.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid using the BDP-TA ligand system.

EntryCatalyst Loading ( Pd mol%)Temperature (°C)Time (h)Yield (%)
10.5901245
21.0901288
32.0908>99
42.0601262
50.0 (Control)90240

Table 1: The steric bulk of the 3,3-dimethylpiperidine moiety forces rapid reductive elimination, achieving quantitative yields at 2 mol% loading.

Workflow 3: BDP as a Hemilabile Ligand in Rh(I) Catalysis

Beyond Click chemistry, native BDP acts as a powerful hemilabile ligand . In reactions requiring a vacant coordination site (like alkyne hydrosilylation), strongly coordinating bidentate ligands poison the catalyst. BDP solves this via an "on-off" mechanism: the hard amine remains firmly anchored to the Rh(I) center, while the soft alkyne reversibly dissociates to allow substrate entry[2].

Hemilabile Resting Resting State (Chelated) Active Active Species (Vacancy) Resting->Active Alkyne Dissociation Substrate Substrate Binding Active->Substrate Reactant Entry Product Product Release Substrate->Product Catalytic Turnover Product->Resting Alkyne Re-coordination

Hemilabile on-off mechanism of BDP providing dynamic stabilization in catalysis.

Step-by-Step Protocol: Rh(I)-Catalyzed Hydrosilylation

Causality Note: The use of a hemilabile ligand prevents the formation of inactive multinuclear Rh clusters during the catalytic cycle, maintaining a high local concentration of the monomeric active species.

  • Precatalyst Formation: In a Schlenk flask under Argon, mix [Rh(cod)Cl]2​ (1 mol%) and BDP (2.2 mol%) in dry DCM (3 mL). Stir for 15 minutes. The color shift from yellow to deep orange indicates the displacement of the cyclooctadiene (cod) ligand by the bidentate BDP.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the terminal alkyne substrate (1.0 mmol) followed dropwise by triethylsilane (1.2 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Evaporate the solvent and analyze via 1H NMR. The regioselectivity (typically >95% for the β -(Z)-vinylsilane) is confirmed by the coupling constant ( J≈14−15 Hz) of the vinylic protons.

References

  • [1] Functional metal complexes from CuAAC “click” bidentate and tridentate pyridyl-1,2,3-triazole ligands. Dalton Transactions (RSC Publishing), 2018.[Link]

  • [3] Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics (ACS Publications), 2018.[Link]

  • [2] Rhodium(I) Complexes with Hemilabile N-Heterocyclic Carbenes: Efficient Alkyne Hydrosilylation Catalysts. Organometallics (ACS Publications), 2007.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the N-alkylation of sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the N-alkylation of sterically hindered piperidines.

Synthesizing 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine via the nucleophilic substitution of 4-bromo-1-butyne presents unique challenges. The gem-dimethyl group at the 3-position of the piperidine ring introduces 1,3-diaxial steric hindrance during the SN​2 transition state. This slight kinetic penalty, combined with the acidic β -protons of the homopropargyl electrophile, often leads to competing E2 elimination or over-alkylation if conditions are not rigorously controlled[1].

This guide provides a self-validating protocol, a quantitative troubleshooting matrix, and expert FAQs to ensure high-yield, reproducible synthesis.

Reaction Mechanistic Pathway & Causality

To optimize your yield, you must first understand the competing pathways in this reaction network. The desired SN​2 displacement competes directly with base-catalyzed E2 elimination (forming volatile 1-buten-3-yne) and secondary alkylation (forming a quaternary ammonium salt).

G cluster_conditions Reaction Conditions SM 3,3-Dimethylpiperidine + 4-Bromo-1-butyne SN2 SN2 Pathway (K2CO3, MeCN, 60°C) SM->SN2 E2 E2 Elimination (Strong Base / High Heat) SM->E2 OverAlk Over-Alkylation (Excess Electrophile) SN2->OverAlk Target 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Target Product) SN2->Target Side1 1-Buten-3-yne (Volatile Gas) E2->Side1 Side2 Quaternary Ammonium Salt (Yield Loss) OverAlk->Side2

Mechanistic pathways and competing side reactions in the N-alkylation of 3,3-dimethylpiperidine.

Optimized Experimental Protocol

This step-by-step methodology is engineered to suppress side reactions by utilizing a heterogeneous base and strict stoichiometric control[2].

Step 1: Preparation & Inertion To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylpiperidine (1.00 equiv, e.g., 10.0 mmol) and anhydrous acetonitrile (MeCN, 0.2 M)[1]. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which prevents trace Glaser homocoupling of the terminal alkyne.

Step 2: Base Addition Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 2.00 equiv). Causality Check: Using a heterogeneous base like K2​CO3​ keeps the effective concentration of the reactive base low in solution. Soluble organic bases (e.g., TEA or DIPEA) can act as competing nucleophiles or accelerate E2 elimination of the homopropargyl bromide[3].

Step 3: Electrophile Addition Cool the suspension to 0 °C using an ice bath. Dropwise, add 4-bromo-1-butyne (1.05 equiv). Causality Check: Strict stoichiometric control (1.05 equiv) and low-temperature addition prevent the formation of the quaternary ammonium over-alkylation product.

Step 4: Reaction Execution Attach a reflux condenser and heat the mixture to 60 °C for 12–16 hours under an Argon atmosphere. Self-Validation: Monitor the reaction via LCMS or TLC (DCM/MeOH 95:5, visualize with Ninhydrin stain). The secondary amine starting material will stain dark pink/purple, while the tertiary amine product will not stain strongly with Ninhydrin but will be visible under iodine or Dragendorff's reagent.

Step 5: Workup & Isolation Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the cake with ethyl acetate (EtOAc). Concentrate the filtrate under reduced pressure. Critical Warning: The target free base has moderate volatility. Do not exceed a 30 °C water bath temperature or drop the vacuum below 50 mbar during rotary evaporation to prevent pulling the product into the cold trap.

Step 6: Purification Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (100:0 to 70:30) containing 1% Triethylamine ( Et3​N ) to prevent streaking on the column.

Quantitative Troubleshooting Matrix

If your yields are falling below the expected 75-85% range, consult the matrix below to diagnose and correct the root cause based on your analytical data.

Observed IssueAnalytical Symptom (LCMS/NMR)Root Cause AnalysisCorrective Action
Low Yield / Stalled Reaction Unreacted starting material remains; sharp, gaseous odor detected.E2 Elimination: Base is too strong or temperature is too high, converting 4-bromo-1-butyne to 1-buten-3-yne.Switch from Cs2​CO3​ or NaH to K2​CO3​ . Ensure temperature does not exceed 60 °C.
Over-alkylation LCMS shows a prominent [M+53]+ peak (addition of a second butynyl chain).Excess Electrophile: Secondary alkylation of the newly formed tertiary amine.Strictly limit 4-bromo-1-butyne to 1.05 equiv. Add electrophile slowly at 0 °C before heating.
Homocoupling LCMS shows a mass corresponding to a conjugated diyne dimer.Glaser Coupling: Trace copper impurities and oxygen reacting with the terminal alkyne.Thoroughly degas solvents. Ensure glassware is acid-washed to remove transition metal residues.
Sluggish Kinetics Reaction stalls at ~50% conversion after 24 hours with no side products.Steric Hindrance: The 3,3-gem-dimethyl group slows the SN​2 transition state trajectory.Add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to facilitate an in situ Finkelstein reaction.
Hydration Side Product LCMS shows an [M+18]+ peak; NMR shows a methyl ketone singlet (~2.1 ppm).Alkyne Hydration: Trace acid and moisture during workup hydrated the terminal alkyne.Use strictly anhydrous solvents. Maintain slightly basic conditions (pH ~8) during any aqueous extraction steps.
Frequently Asked Questions (FAQs)

Q: Why is my isolated yield significantly lower than my LCMS conversion indicates? A: 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in its free base form exhibits moderate volatility. If you are applying high vacuum (e.g., <10 mbar) or elevated temperatures (>35 °C) during rotary evaporation, you are likely pulling your product into the solvent trap. Solution: Either carefully concentrate the free base at >50 mbar and ambient temperature, or convert the product to its non-volatile HCl salt prior to concentration by adding 1.1 equivalents of ethereal HCl.

Q: Can I use 4-chloro-1-butyne instead of 4-bromo-1-butyne to save on reagent costs? A: While 4-chloro-1-butyne is more economical, the chloride ion is a significantly poorer leaving group for this specific SN​2 displacement. Given the slight steric bulk of 3,3-dimethylpiperidine, using the chloride will result in sluggish kinetics and require prolonged heating, which paradoxically increases the rate of unwanted E2 elimination. If you must use the chloride, the addition of stoichiometric Potassium Iodide (KI) is mandatory to drive the reaction via the Finkelstein pathway (converting the chloride to a more reactive iodide in situ).

Q: Does the 3,3-dimethyl group significantly affect the reaction rate compared to standard, unsubstituted piperidine? A: Yes. The gem-dimethyl group forces the piperidine ring into a chair conformation where one methyl group is axial. This axial methyl creates a 1,3-diaxial steric clash with the incoming electrophile during the transition state if the nitrogen lone pair is also axial. While nitrogen inversion allows the lone pair to occupy the more accessible equatorial position, the overall conformational dynamics still result in a slower reaction rate compared to unsubstituted piperidine. This is why a highly polar aprotic solvent like MeCN is recommended to lower the transition state energy[1].

References
  • Click Chemistry-Enabled Conjugation Strategy for Producing Dibenzodiazepinone-Type Fluorescent Probes To Target M2 Acetylcholine Receptors Source: ACS Publications (acs.org) URL:[1]

  • Enzyme-Responsive Nanoparticles and Coatings Made from Alginate/Peptide Ciprofloxacin Conjugates as Drug Release System Source: MDPI (mdpi.com) URL:[3]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells Source: PMC / NIH (nih.gov) URL:[2]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Click Reactions with 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in click chemistry applications. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in click chemistry applications. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. Our focus is to move beyond generic advice and address the specific nuances of working with this sterically hindered and basic alkyne.

Understanding the Reagent: 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Before delving into troubleshooting, it is crucial to understand the key features of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine that can influence the outcome of a click reaction:

  • Steric Hindrance: The 3,3-dimethyl substitution on the piperidine ring introduces significant steric bulk. This can affect the approach of the azide to the alkyne-copper complex, potentially slowing down the reaction rate compared to less hindered alkynes.[1]

  • Basicity: The piperidine nitrogen is a Lewis base with a predicted pKa of approximately 8.8.[2] This basicity can lead to coordination with the copper(I) catalyst. While some amine coordination can be beneficial, strong binding may sequester the catalyst and inhibit the reaction.[3]

  • Solubility: As a substituted amine, its solubility can vary depending on the protonation state and the solvent system. This can impact reagent availability and reaction kinetics.

This guide will address how these inherent properties can lead to common experimental failures and provide robust solutions.

Part 1: Troubleshooting Low or No Product Yield

This is the most common issue encountered. The root cause often lies in the subtle interplay between the reagents, catalyst, and reaction conditions.

Question 1: My CuAAC reaction with 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is not working or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a CuAAC reaction with this specific alkyne often points to issues with the catalyst's activity, which can be compromised by several factors.

Potential Cause 1: Catalyst Oxidation

The active catalyst in CuAAC is copper(I).[4] It is highly susceptible to oxidation to the inactive copper(II) state, especially in the presence of oxygen.

  • Expert Insight: The basic nature of the piperidine moiety in your alkyne does not directly cause oxidation, but any handling that introduces oxygen will rapidly deactivate the catalyst.

  • Solution:

    • Degas all solvents and solutions: Thoroughly sparge your reaction solvent and stock solutions with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.

    • Use a reducing agent: Always include a freshly prepared solution of a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any oxidized Cu(II).[4]

    • Work under an inert atmosphere: For particularly sensitive reactions, perform the entire setup in a glovebox or under a positive pressure of inert gas.

Potential Cause 2: Catalyst Inhibition by the Piperidine Moiety

The lone pair of electrons on the piperidine nitrogen can coordinate to the copper(I) catalyst. This can be a double-edged sword. While some amine ligands can accelerate the reaction, the formation of a stable, unreactive copper-piperidine complex will inhibit catalysis.

  • Expert Insight: The steric bulk from the 3,3-dimethyl groups might influence the geometry of this coordination, potentially favoring a more inhibitory complex compared to unsubstituted piperidine.

  • Solution:

    • Increase Ligand Concentration: Introduce a competing, and more effective, copper(I)-stabilizing ligand. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents are excellent choices.[5] These ligands are designed to stabilize Cu(I) and accelerate the reaction, and can displace your alkyne from non-productive coordination.

    • Optimize Ligand:Copper Ratio: Start with a ligand to copper ratio of 5:1. This excess of the specialized ligand will help to ensure that the copper catalyst remains in a reactive state.

Potential Cause 3: Steric Hindrance

The bulky 3,3-dimethylpiperidine group can physically block the azide from approaching the copper-acetylide intermediate.

  • Expert Insight: While click chemistry is known for its tolerance to steric bulk, highly hindered substrates can lead to significantly slower reaction rates.[6]

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period (up to 24 hours). If the reaction is proceeding slowly, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.

    • Increase Reagent Concentration: If possible, increasing the concentration of the less sterically hindered reaction partner (usually the azide) can help to drive the reaction forward.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Product Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Integrity start->check_reagents degas Degas Solvents? check_catalyst->degas Oxygen exclusion reducing_agent Fresh Reducing Agent? check_catalyst->reducing_agent Cu(I) regeneration ligand Using a Ligand (e.g., THPTA)? check_catalyst->ligand Catalyst stabilization time_temp Increase Time/Temp? check_conditions->time_temp Overcome steric hindrance concentration Increase Concentration? check_conditions->concentration Shift equilibrium azide_quality Check Azide Purity/Stability check_reagents->azide_quality alkyne_quality Check Alkyne Purity check_reagents->alkyne_quality solution Reaction Should Proceed degas->solution reducing_agent->solution ligand->solution time_temp->solution concentration->solution azide_quality->solution alkyne_quality->solution

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

Part 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.

Question 2: I'm observing significant alkyne homodimerization (Glaser coupling). How can I prevent this?

Answer:

The formation of a diyne from the oxidative coupling of two terminal alkyne molecules is a classic side reaction in CuAAC, especially when the concentration of active Cu(I) is not well-maintained.

  • Causality: This side reaction is favored by the presence of Cu(II) and oxygen. When the Cu(I) catalyst is oxidized, the resulting Cu(II) can promote the homodimerization of your alkyne.

  • Preventative Measures:

    • Maintain a Reducing Environment: This is the most critical factor. Ensure a sufficient concentration of sodium ascorbate (typically 5-10 equivalents relative to copper) is present throughout the reaction.

    • Effective Ligand Use: A good copper-chelating ligand like TBTA or THPTA will not only stabilize Cu(I) against oxidation but also disfavor the geometry required for Glaser coupling.

    • Order of Addition: Pre-complex the copper sulfate with the ligand before adding it to the reaction mixture containing the alkyne and azide. The final addition should be the sodium ascorbate to initiate the reaction. This ensures the copper is immediately stabilized in its active, ligated Cu(I) state.[7]

Question 3: My purified product has an unexpected mass, and I suspect a reaction with the piperidine ring. Is this possible?

Answer:

While the piperidine ring is generally stable under click conditions, side reactions are possible, particularly if harsh conditions or incompatible reagents are used.

  • Expert Insight: The nitrogen of the piperidine can act as a nucleophile. If your reaction mixture contains electrophilic species, an unwanted reaction could occur. For example, some reagents used in peptide synthesis, if present as impurities, could react with the piperidine.[8]

  • Solution:

    • Ensure Purity of Starting Materials: Use highly purified azides and alkynes. Contaminants are a common source of unexpected side products.

    • Avoid Incompatible Functional Groups: Be mindful of other functional groups in your azide partner. Highly reactive electrophiles might be incompatible with the basic piperidine.

    • Mild Reaction Conditions: Stick to standard CuAAC conditions (room temperature, neutral pH) to minimize the likelihood of activating the piperidine ring towards unwanted reactivity.

Part 3: The Ruthenium Alternative (RuAAC)

If you are consistently struggling with CuAAC or if your desired application requires the 1,5-triazole regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an excellent alternative.

Question 4: When should I consider using a Ruthenium catalyst for my reaction with 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine?

Answer:

RuAAC is a powerful complementary reaction to CuAAC that yields the 1,5-disubstituted triazole, whereas CuAAC exclusively produces the 1,4-isomer.[9][10]

Consider RuAAC when:

  • The 1,5-Regioisomer is Required: This is the primary reason to choose RuAAC. The biological activity or material properties of the 1,5-isomer can be significantly different from the 1,4-isomer.

  • Copper is Detrimental: In biological systems where copper toxicity is a concern, a ruthenium-catalyzed reaction might be more suitable, although the toxicity of ruthenium catalysts should also be considered.[11]

  • CuAAC Fails Repeatedly: If you have exhausted the troubleshooting options for CuAAC without success, the different mechanism of RuAAC may be more tolerant to the specific challenges posed by your substrates.

  • Mechanism Insight: The RuAAC reaction proceeds through a distinct ruthenacycle intermediate and does not involve a copper-acetylide.[4] This different pathway may be less susceptible to inhibition by the basic piperidine moiety.

  • Recommended Catalysts: Commonly used and effective ruthenium catalysts include [CpRuCl(PPh₃)₂] and [CpRuCl(COD)].[12]

Catalytic Cycles: CuAAC vs. RuAAC

catalytic_cycles cluster_0 CuAAC Catalytic Cycle (1,4-isomer) cluster_1 RuAAC Catalytic Cycle (1,5-isomer) CuI Cu(I) Acetylide Cu(I)-Acetylide CuI->Acetylide + Alkyne Alkyne R-C≡CH Metallacycle_Cu Copper Metallacycle Acetylide->Metallacycle_Cu + Azide Azide R'-N₃ Triazole_Cu Triazolyl-Cu Metallacycle_Cu->Triazole_Cu Triazole_Cu->CuI Regenerates Catalyst Product_14 1,4-Triazole Triazole_Cu->Product_14 + H⁺ Ru_cat [Cp*RuCl] OxidativeCoupling Oxidative Coupling Ru_cat->OxidativeCoupling + Alkyne, Azide Alkyne_Ru R-C≡CH Metallacycle_Ru Ruthenacycle OxidativeCoupling->Metallacycle_Ru Azide_Ru R'-N₃ ReductiveElim Reductive Elimination Metallacycle_Ru->ReductiveElim ReductiveElim->Ru_cat Regenerates Catalyst Product_15 1,5-Triazole ReductiveElim->Product_15

Caption: Comparison of the catalytic cycles for CuAAC and RuAAC, leading to different regioisomers.

Part 4: Experimental Protocols & Data

Protocol 1: Optimized CuAAC for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

This protocol is designed as a robust starting point for reactions in an aqueous/organic co-solvent system, common in bioconjugation.

  • Reagent Preparation:

    • Azide Stock: Prepare a 10 mM solution of your azide partner in DMSO or water.

    • Alkyne Stock: Prepare a 10 mM solution of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in water or DMSO.

    • Catalyst/Ligand Stock: Prepare a solution containing 5 mM CuSO₄ and 25 mM THPTA in deionized water.

    • Reducing Agent Stock: Prepare this solution fresh immediately before use. Prepare a 100 mM solution of sodium ascorbate in deionized water.

    • Degassing: Degas all stock solutions and the reaction buffer (e.g., PBS) by bubbling with argon or nitrogen for 20 minutes.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add the following in order:

      • 50 µL of reaction buffer (e.g., PBS, pH 7.4).

      • 10 µL of the azide stock solution (1 mM final concentration).

      • 15 µL of the alkyne stock solution (1.5 mM final concentration, 1.5 equivalents).

      • 10 µL of the pre-mixed CuSO₄/THPTA stock (0.5 mM Cu / 2.5 mM THPTA final).

    • Vortex the mixture gently.

    • Initiate the reaction by adding 15 µL of the fresh sodium ascorbate stock (15 mM final concentration).

    • Vortex gently again.

  • Incubation & Monitoring:

    • Incubate the reaction at room temperature, protected from light.

    • Monitor the reaction progress by LC-MS or TLC at intervals (e.g., 1h, 4h, 12h, 24h).

    • If the reaction is slow, consider increasing the temperature to 37-40 °C.

  • Purification:

    • Once the reaction is complete, the product can be purified using appropriate methods such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.[2]

Table 1: Key Parameter Optimization for CuAAC
ParameterStarting RecommendationOptimization RangeRationale for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine
[Copper] 100-500 µM50 µM - 1 mMHigher concentrations may be needed to overcome catalyst inhibition by the piperidine.
Ligand:Copper Ratio 5:12:1 - 10:1A higher ratio ensures the copper is effectively chelated by the accelerating ligand, not the basic alkyne.[7]
[Reducing Agent] 5-10 mM1 mM - 20 mMA sufficient excess is crucial to prevent catalyst oxidation and subsequent Glaser coupling.[4]
Alkyne:Azide Ratio 1.5:11:1 - 5:1A slight excess of the less sterically hindered partner can improve reaction rates.
Temperature Room Temp (20-25°C)20°C - 50°CIncreased temperature can help overcome the activation barrier imposed by steric hindrance.

References

  • Díaz, D. D., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 26(1), 36. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]

  • Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Valverde, I. E., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2056. [Link]

  • Hein, C. D., et al. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 26(10), 2216–2230. [Link]

  • Worrell, B. T., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, 49(82), 9472–9485. [Link]

  • R Discovery. (n.d.). Basicity of amines of the piperidine series and dependence of the basicity upon steric and polar factors. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylpiperidine. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]

  • PubChemLite. (n.d.). 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Johnson, J. A., et al. (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 26(2), 143-154. [Link]

  • Kumar, A., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(11), 2661-2668. [Link]

  • Udugamasooriya, D. G., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Chemical Biology, 2(2), 577-586. [Link]

  • ResearchGate. (n.d.). of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • American Chemical Society. (2021, November 20). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine under reaction conditions

Welcome to the Technical Support Center for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine . As a bifunctional building block containing both a highly nucleophilic tertiary amine and a reactive terminal alkyne, this molecule p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine . As a bifunctional building block containing both a highly nucleophilic tertiary amine and a reactive terminal alkyne, this molecule presents unique stability challenges under standard reaction conditions.

This guide is designed for researchers and drug development professionals to troubleshoot degradation pathways, understand the mechanistic causality behind these failures, and implement self-validating experimental protocols.

Molecular Anatomy & Reactivity Profile

The instability of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine stems from the electronic cross-talk between its two functional nodes:

  • The 3,3-Dimethylpiperidine Core: A sterically hindered but highly basic and nucleophilic tertiary amine. It is prone to N-oxidation and can act as an internal base or nucleophile.

  • The Terminal Alkyne (But-3-ynyl chain): A weakly acidic, electron-rich π -system susceptible to metal-catalyzed homocoupling, base-catalyzed isomerization, and electrophilic activation.

Troubleshooting & FAQs

Q1: During a Sonogashira cross-coupling, my yield is low, and LC-MS shows a massive peak at exactly double the mass of my starting material minus two protons (m/z 272). What is happening? The Causality: You are observing the Glaser-Hay homocoupling [1]. In a standard Sonogashira reaction, copper(I) co-catalysts react with the terminal alkyne to form a copper acetylide intermediate. While this intermediate is necessary for transmetalation to palladium, exposure to trace oxygen causes it to rapidly homocouple into a diyne[2]. The intrinsic tertiary amine in your molecule exacerbates this by acting as a localized base, accelerating the deprotonation of the alkyne and driving acetylide formation even faster than standard substrates[3]. The Fix: Switch to a Copper-Free Sonogashira protocol or ensure rigorous Schlenk-line degassing (see Protocol 1).

Q2: I am using a Gold (Au) or Silver (Ag) catalyst to functionalize the alkyne, but the starting material rapidly disappears, forming a highly polar, water-soluble degradant. Why? The Causality: Carbophilic transition metals like Au(I) and Ag(I) act as π -Lewis acids, strongly activating the carbon-carbon triple bond[4]. Because your molecule contains a tethered tertiary amine, the nitrogen's lone pair will immediately perform an intramolecular nucleophilic attack on the metal-activated alkyne (typically via a 5-exo-dig or 6-endo-dig cyclization)[5]. This forms a stable, highly polar quaternary ammonium salt, effectively destroying your starting material. The Fix: You must deactivate the amine prior to introducing the metal. Reversibly protonating the amine to its HCl or TFA salt ties up the lone pair, completely shutting down the intramolecular cyclization pathway (see Protocol 2).

Q3: When exposing the compound to strong bases like KOtBu or NaH at elevated temperatures, the terminal alkyne signal in the 1 H NMR (~1.9 ppm) vanishes, but no coupling product is formed. Where did it go? The Causality: Strong bases deprotonate the propargylic or homopropargylic positions of the butynyl chain. This triggers a base-catalyzed isomerization, shifting the terminal alkyne into an internal alkyne or an allene. The Fix: Limit the use of strong bases. If basic conditions are required, utilize milder carbonate bases (e.g., Cs2​CO3​ or K2​CO3​ ) and keep reaction temperatures below 50 °C.

Mechanistic Degradation & Workflow Visualizations

G SM 1-(But-3-yn-1-yl)- 3,3-dimethylpiperidine Cond1 Cu(I) + Trace O2 (Sonogashira) SM->Cond1 Cond2 Au(I) / Ag(I) Catalysis (pi-Lewis Acids) SM->Cond2 Cond3 Strong Base / Heat (e.g., KOtBu) SM->Cond3 Cond4 Peroxides / mCPBA (Oxidative Cond.) SM->Cond4 Deg1 Glaser Homocoupling (Diyne Formation) Cond1->Deg1 Deg2 Intramolecular Cyclization (Quaternary Ammonium) Cond2->Deg2 Deg3 Isomerization (Allene / Internal Alkyne) Cond3->Deg3 Deg4 N-Oxidation (Amine Degradation) Cond4->Deg4

Caption: Mechanistic degradation pathways of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine under stress.

Workflow Start Reaction Planning IsCrossCoupling Cross-Coupling (Sonogashira)? Start->IsCrossCoupling IsMetal Carbophilic Metal (Au, Ag, Pt)? IsCrossCoupling->IsMetal No CuFree Use Cu-Free Protocol (Pd/Amine only) IsCrossCoupling->CuFree Yes Degas Rigorous Degassing (Ar/N2 purge) IsCrossCoupling->Degas If Cu is required Protect Pre-form HCl Salt (Deactivate Amine) IsMetal->Protect Yes Proceed Proceed with Caution (Monitor by LC-MS) IsMetal->Proceed No

Caption: Logical workflow for mitigating stability issues during reaction optimization.

Quantitative Stability Matrix

Reaction ConditionPrimary Risk / Degradation PathwayEstimated Stability LimitMitigation Strategy
Cu(I) + Base + Air Glaser Homocoupling (Diyne) t1/2​ < 1 hour at 25 °CCu-free conditions; rigorous Ar degassing.
Au(I) / Ag(I) salts Intramolecular Cyclization t1/2​ < 15 mins at 25 °CPre-form amine HCl/TFA salt.
Strong Base (KOtBu) Isomerization to Allene~2-4 hours at 60 °CUse milder bases ( Cs2​CO3​ ) or lower temp.
Peroxides / mCPBA N-Oxidation of Piperidine t1/2​ < 30 mins at 0 °CAcidic protection prior to oxidation.

Self-Validating Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

To prevent the amine-accelerated Glaser homocoupling, a copper-free system relying solely on Palladium is strictly recommended[2][6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and Cs2​CO3​ (2.0 equiv).

  • Degassing (Critical): Seal the tube and perform three cycles of vacuum/Argon backfill.

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M) via syringe.

  • Alkyne Addition: Add 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (1.2 equiv) dropwise.

  • Reaction: Stir at 80 °C for 12 hours.

  • Self-Validation Check: Pull a 10 μ L aliquot at 2 hours, dilute in MeCN, and run LC-MS.

    • Success: You will observe the product mass [M+H]+ .

    • Failure: If you observe a mass of 273.2m/z ( [2M−2+H]+ ), oxygen has breached the system, and Glaser coupling is occurring. Abort, re-degas solvents, and restart.

Protocol 2: Reversible Amine Protection via HCl Salt Formation

When utilizing π -Lewis acids (Au, Ag) or electrophiles, the tertiary amine must be deactivated to prevent intramolecular cyclization[4][5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in anhydrous diethyl ether (0.5 M) at 0 °C.

  • Protonation: Slowly add 1.05 equivalents of ethereal HCl (2.0 M in ether) dropwise. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket and dry under vacuum.

  • Self-Validation Check: Run a 1 H NMR in D2​O or CD3​OD .

    • Success: The α -protons adjacent to the nitrogen (the piperidine ring CH2​ groups and the N−CH2​ of the butynyl chain) will shift downfield by ~0.5 - 0.8 ppm compared to the free base, confirming complete protonation.

  • Reaction Execution: Use this salt directly in your Au/Ag-catalyzed transformation. The protonated amine is no longer nucleophilic.

  • Deprotection: Post-reaction, wash the organic layer with saturated aqueous NaHCO3​ to regenerate the free base.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Welcome to the Technical Support Center. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile terminal alkyne building block, widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and as a lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile terminal alkyne building block, widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and as a lipophilic core in drug discovery. However, its structural features—a bulky 3,3-dimethylpiperidine ring and a non-polar butynyl chain—render the free base highly lipophilic and notoriously difficult to dissolve in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these solubility barriers, ensuring your downstream assays and synthetic steps succeed.

Part 1: Troubleshooting FAQs

Q1: I am trying to prepare a 10 mM stock in physiological buffer (pH 7.4), but the compound floats as an oily film or crashes out. Why? Causality & Solution: You are likely working with the free base form of the compound. While the tertiary amine nitrogen has a pKa of approximately 9.0–10.0 (meaning it should be protonated at pH 7.4), adding the highly lipophilic free base directly to a near-neutral buffer presents a massive thermodynamic barrier to hydration. The water cannot wet the hydrophobic surface of the oil/powder, preventing dissolution. To resolve this, you must pre-form a water-soluble salt.1 [1]. Action: See Protocol 1 for generating the HCl salt.

Q2: I need to perform a CuAAC (Click) reaction in an aqueous environment. Will adding organic co-solvents to dissolve the alkyne inhibit the copper catalyst? Causality & Solution: CuAAC reactions are highly sensitive to the solvation state of the Cu(I) intermediate. While water is an excellent solvent for click chemistry due to hydrophobic packing effects that accelerate the cycloaddition, your alkyne must be partially solvated to react. Using a pure aqueous system will lead to biphasic stalling. Action: Use a ternary co-solvent system. A mixture of Water/tert-Butanol/DMSO (2:1:1 v/v) is the gold standard. The tert-butanol acts as a phase-transfer bridge for the lipophilic alkyne without coordinating and poisoning the Cu(I) catalyst, while 2 [2].

Q3: I am dosing this compound in live-cell assays and cannot exceed 0.5% DMSO. How can I achieve a 100 µM working concentration without precipitation or cytotoxicity? Causality & Solution: When DMSO stocks are diluted into aqueous media, the rapid diffusion of DMSO into the water leaves the lipophilic solute stranded, causing "solvent-shift precipitation." To prevent this without exceeding toxicity limits, use host-guest complexation.3 [3]. Action: See Protocol 2 for HP-β-CD complexation.

Part 2: Solubilization Strategy Workflows

DecisionTree Start Downstream Application for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine? Click CuAAC (Click Chemistry) Start->Click Cell In Vitro Cell Assays Start->Cell InVivo In Vivo / PK Studies Start->InVivo Click1 Use Co-solvents (DMSO/tBuOH/H2O) Click->Click1 Cell1 Tolerates >1% DMSO? Cell->Cell1 InVivo1 Salt Formation (HCl or Mesylate) InVivo->InVivo1 Yes: Direct Dilution Yes: Direct Dilution Cell1->Yes: Direct Dilution Yes No: HP-β-CD Complex No: HP-β-CD Complex Cell1->No: HP-β-CD Complex No

Caption: Decision tree for selecting the optimal solubility enhancement strategy.

Protonation FreeBase Free Base (Lipophilic) pH > 10 Insoluble in Water Equilibrium Add Acid (e.g., HCl) Lower pH < 7.4 FreeBase->Equilibrium Protonated Protonated Salt (Hydrophilic) pH < 7.4 Soluble in Water Equilibrium->Protonated

Caption: pH-dependent protonation state and phase behavior of the tertiary amine.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes of various solubilization strategies to help you select the appropriate method for your specific concentration requirements.

StrategyMechanism of ActionMax Expected Aqueous Conc.Best Use CaseDrawbacks / Limitations
Salt Formation (HCl) Protonation of the tertiary amine> 50 mMIn vivo dosing, PK studiesRequires a synthetic preparation step prior to use.
Co-solvents (DMSO/tBuOH) Solvation of lipophilic hydrocarbon chains10 - 20 mMCuAAC (Click Chemistry)High solvent concentration is incompatible with live cells.
HP-β-CD Complexation Host-guest encapsulation of the piperidine ring1 - 5 mMIn vitro cell assaysRequires a high excipient-to-drug ratio (typically 10:1).

Part 4: Experimental Protocols

Protocol 1: Hydrochloride Salt Formation (Self-Validating System)

Expert Insight: Do not simply add aqueous HCl to the free base oil. The water will hydrate the outer layer but fail to penetrate the hydrophobic core, creating an unworkable, gummy suspension. Using anhydrous HCl in an organic solvent forces the salt to precipitate as a clean, filterable solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (free base) in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM) (approx. 10 mL per gram of compound).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 eq of anhydrous HCl in dioxane (4M) dropwise under vigorous magnetic stirring.

  • Precipitation: A white crystalline precipitate (the hydrochloride salt) will form immediately. Stir for an additional 30 minutes at room temperature to ensure complete conversion.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake twice with cold, anhydrous diethyl ether to remove unreacted free base and residual dioxane.

  • Drying & Validation: Dry the solid under a high vacuum overnight.

    • Self-Validation Check: Dissolve 5 mg of the dried powder in 1 mL of deionized water. The solution should be perfectly clear. Shine a laser pointer through the vial; the absence of a visible beam (Tyndall effect) confirms true dissolution rather than a micellar suspension.

Protocol 2: HP-β-CD Complexation for Cell Assays

Expert Insight: Always dissolve the cyclodextrin in the aqueous phase first. Adding water to a mixture of the compound and cyclodextrin will cause the lipophilic compound to crash out before the host-guest complex has time to equilibrate.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired assay buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Stock Preparation: Dissolve 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: While vigorously vortexing the 20% HP-β-CD solution, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 1% v/v in this intermediate mixture.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the host-guest encapsulation thermodynamically.

  • Final Dilution: Dilute this intermediate complex into your final cell culture media. The cyclodextrin will keep the compound shielded from the aqueous environment, preventing solvent-shift precipitation.

References

  • Nielsen AB, Frydenvang K, Liljefors T, Buur A, Larsen C. Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug. Eur J Pharm Sci. 2005. 1

  • Deraedt C, Pinaud N, Astruc D. Recyclable Catalytic Dendrimer Nanoreactor for Part-Per-Million CuI Catalysis of "Click" Chemistry in Water. J. Am. Chem. Soc. 2014. 2

  • Loftsson T, Brewster ME. Cyclodextrins and their pharmaceutical applications. Advanced Drug Delivery Reviews. 2007. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals synthesizing 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals synthesizing 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. This molecule is a critical building block, widely utilized as a precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1] and in the development of highly selective σ1 receptor ligands[2].

However, the N-alkylation of secondary amines with terminal alkynyl halides is a deceptively complex transformation[3]. This guide deconstructs the mechanistic causality behind common impurities and provides a self-validating, highly optimized protocol to ensure synthetic fidelity.

Reaction Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the competing reaction pathways. The direct SN2 alkylation of 3,3-dimethylpiperidine with 4-bromo-1-butyne is accompanied by three primary side-reaction vectors: over-alkylation, prototropic isomerization, and E2 elimination.

Pathway SM1 3,3-Dimethylpiperidine Cond K2CO3 / MeCN (60 °C) SM1->Cond SM2 4-Bromo-1-butyne SM2->Cond Elim Vinylacetylene (Elimination) SM2->Elim E2 Pathway Target 1-(But-3-yn-1-yl)- 3,3-dimethylpiperidine Cond->Target SN2 Alkylation Quat Quaternary Salt (Over-alkylation) Target->Quat Excess SM2 Allene Allene Isomer (Isomerization) Target->Allene Strong Base/Heat

Reaction network showing target SN2 alkylation and competing side-reaction pathways.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a highly polar impurity that remains at the baseline on normal-phase TLC (Hexane/EtOAc). What is it, and how do I prevent it? A: You are observing the quaternary ammonium salt (1,1-di(but-3-yn-1-yl)-3,3-dimethylpiperidin-1-ium bromide).

  • Causality: Alkylation of amines with alkyl halides often suffers from poor selectivity due to multiple alkylation events[4]. The target product is a tertiary amine, which remains highly nucleophilic. Microkinetic modeling demonstrates that proton transfer equilibria between the intermediate protonated tertiary amine and the starting secondary amine rapidly liberate the free tertiary amine, allowing it to attack a second equivalent of 4-bromo-1-butyne[3],[4].

  • Solution: Maintain the starting 3,3-dimethylpiperidine in a slight molar excess (1.2 eq) relative to the alkylating agent. Add the 4-bromo-1-butyne dropwise to keep its steady-state concentration low, heavily biasing the kinetics toward mono-alkylation.

Q2: My NMR shows unexpected peaks in the 4.5–5.5 ppm region, and the terminal alkyne proton (~2.0 ppm) is integrating too low. What happened? A: Your terminal alkyne has undergone a base-catalyzed prototropic rearrangement to form the allene isomer (1-(buta-2,3-dien-1-yl)-3,3-dimethylpiperidine).

  • Causality: Terminal alkynes possess relatively acidic propargylic protons. In the presence of strong bases or elevated temperatures, the propargylic proton is abstracted, forming a delocalized allenyl/propargyl anion that reprotonates to form the 1,2-diene (allene)[5]. This isomerization is thermodynamically accessible and rapidly accelerated by homogeneous organic bases like DBU or strong alkoxides[6].

  • Solution: Strictly avoid strong organic bases. Utilize a mild, insoluble inorganic base like finely milled K2CO3 to maintain a heterogeneous basic environment that scavenges HBr without over-deprotonating the alkyne[2]. Keep the reaction temperature strictly at or below 60 °C.

Q3: My conversion is low. The starting piperidine is unreacted, but the 4-bromo-1-butyne has completely disappeared. Where did it go? A: The 4-bromo-1-butyne likely underwent an E2 elimination to form vinylacetylene (but-1-en-3-yne).

  • Causality: Primary alkyl bromides with adjacent protons are susceptible to E2 elimination. Vinylacetylene is a volatile gas (b.p. ~5 °C) that will simply bubble out of your reaction mixture, leading to an unexplained loss of mass and stoichiometry.

  • Solution: Ensure your MeCN is strictly anhydrous. Trace water can hydrate the carbonate base, increasing its localized basicity and promoting E2 elimination over SN2 substitution.

Quantitative Data & Diagnostic Signatures

Use the following table to rapidly diagnose impurities during your in-process controls (IPC).

ImpurityMechanistic OriginDiagnostic NMR Signature (¹H NMR)Prevention Strategy
Quaternary Salt Over-alkylation (SN2)Highly polar (baseline on TLC); Downfield shift of N-CH₂ protons (>3.5 ppm).Use 1.2 eq excess of 3,3-dimethylpiperidine; dropwise addition of electrophile.
Allene Isomer Prototropic RearrangementLoss of terminal alkyne proton (~2.0 ppm); New multiplet at 4.5–5.5 ppm.Avoid strong bases (DBU, NaH); keep temperature ≤ 60 °C.
Vinylacetylene E2 EliminationUnexplained loss of mass/yield; absence of starting bromide peaks.Avoid hydroxide/alkoxide bases; use mild K2CO3 in anhydrous MeCN.
Validated Experimental Protocol: Optimized N-Alkylation

This protocol is designed as a self-validating system. By controlling the addition rate and utilizing a heterogeneous base, we kinetically suppress both over-alkylation and prototropic isomerization[2],[1].

Materials Required:

  • 3,3-Dimethylpiperidine (1.2 equivalents)

  • 4-Bromo-1-butyne (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K2CO3, finely milled, 2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend finely milled anhydrous K2CO3 (2.0 eq) in anhydrous MeCN (to achieve a 0.2 M final concentration). Flush the system with inert gas (N2 or Argon).

  • Amine Equilibration: Add 3,3-dimethylpiperidine (1.2 eq) to the suspension. Stir at room temperature for 15 minutes to ensure uniform mixing and surface interaction with the heterogeneous base.

  • Controlled Electrophile Addition: Dissolve 4-bromo-1-butyne (1.0 eq) in a small volume of anhydrous MeCN (approx. 10% of total reaction volume). Using a syringe pump or addition funnel, add this solution dropwise over 45–60 minutes to the reaction mixture at room temperature. Note: This slow addition is the critical causal step to prevent the buildup of the electrophile, thereby suppressing quaternary salt formation.

  • Thermal Activation: Once the addition is complete, heat the reaction mixture to exactly 60 °C. Do not exceed this temperature, as thermal energy beyond this threshold provides the activation energy required for the alkyne-to-allene isomerization[6].

  • Reaction Monitoring: Stir at 60 °C for 12–16 hours. Monitor the reaction via LC-MS or TLC (staining with Ninhydrin to check for the consumption of the secondary amine, or KMnO4 for the alkyne).

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K2CO3 and KBr). Wash the filter cake with fresh EtOAc. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel using a Hexane/EtOAc gradient (typically 0% to 30% EtOAc) to yield the pure 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine.

References
  • Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega. 2

  • Synthesis of Allenes by Isomerization Reactions. Modern Allene Chemistry. 5

  • In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. PMC / NIH. 6

  • Click Chemistry-Enabled Conjugation Strategy for Producing Dibenzodiazepinone-Type Fluorescent Probes To Target M2 Acetylcholine Receptors. ACS Publications. 1

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. 3

  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed. 4

Sources

Optimization

Technical Support Center: Temperature Optimization for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Reactions

Welcome to the Advanced Applications Support Center. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile, bifunctional building block featuring a terminal alkyne and a sterically hindered tertiary amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile, bifunctional building block featuring a terminal alkyne and a sterically hindered tertiary amine. While this dual functionality is excellent for complex drug development, it introduces unique thermodynamic challenges. The piperidine nitrogen can act as a competitive chelating ligand, and the terminal alkyne is highly susceptible to oxidative side reactions at elevated temperatures.

This guide provides field-proven troubleshooting strategies, kinetic data, and self-validating methodologies to optimize reaction temperatures for its two primary functionalization pathways: Sonogashira Cross-Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Section 1: Sonogashira Cross-Coupling Thermal Dynamics

FAQ & Troubleshooting

Q1: Why does increasing the reaction temperature above 60°C drastically reduce the yield of my cross-coupled product? A: Elevated temperatures in traditional copper-co-catalyzed systems accelerate the Glaser homocoupling side reaction, rapidly consuming the 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine starting material[1]. Furthermore, at higher temperatures, the tertiary amine of the piperidine ring gains sufficient kinetic energy to overcome its 3,3-dimethyl steric hindrance, competitively coordinating with the palladium center and poisoning the catalyst[2]. To mitigate this, screen temperatures between 25°C and 60°C, or switch to a copper-free protocol if higher temperatures are strictly required[1][3].

Q2: How do I optimize the temperature when coupling this alkyne with unreactive aryl chlorides? A: Aryl chlorides possess a high activation energy for oxidative addition, meaning room temperature is generally insufficient[1]. You must elevate the temperature to 80–100°C[4]. However, to protect the terminal alkyne from homocoupling at these temperatures, you must employ a copper-free system utilizing bulky, electron-rich phosphine ligands (e.g., XPhos) and a palladium pre-catalyst[1][2].

Quantitative Data: Temperature vs. Reaction Efficiency

Table 1: Temperature Effects on Sonogashira Coupling of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

TemperatureCatalyst SystemPrimary Reaction IssueTarget ConversionHomocoupling (Glaser)
25°C Pd(PPh₃)₄ / CuIUnreactive with aryl chlorides< 20%< 5%
60°C Pd(PPh₃)₄ / CuICompetitive amine coordination60–70%15–20%
80°C Pd(OAc)₂ / XPhos (Cu-Free)Optimal for hindered substrates> 90%< 2%
100°C Pd(CF₃COO)₂ / PPh₃ / CuICatalyst degradation / Black PdVariable> 30%
Experimental Protocol: Copper-Free Sonogashira Coupling (80°C)

This self-validating protocol is designed to force the oxidative addition of unreactive halides while suppressing thermal degradation.

Step 1: Rigorous Degassing (Validation Checkpoint) Dissolve the aryl halide in anhydrous DMF. Subject the solution to three freeze-pump-thaw cycles. Self-Validation: The absence of evolving micro-bubbles during the thaw cycle confirms the removal of oxygen, which is critical to preventing thermal alkyne homocoupling. Step 2: Catalyst Pre-Activation Add 2.5 mol% Pd(OAc)₂ and 5 mol% XPhos under argon. Stir at room temperature for 15 minutes. Self-Validation: A color shift to a clear golden-yellow indicates the successful formation of the active Pd(0) complex. If the solution turns black, palladium has precipitated, and the system is compromised. Step 3: Controlled Substrate Addition Add 2.0 equivalents of a non-coordinating base (e.g., diisopropylamine)[3]. Using a syringe pump, add 1.2 equivalents of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine over 1 hour. Rationale: Slow addition maintains a low local concentration of the alkyne, kinetically disfavoring bimolecular homocoupling[1]. Step 4: Thermal Ramp & Monitoring Heat the reaction to 80°C. Monitor via LC-MS every 2 hours. Self-Validation: The reaction is complete when the aryl halide peak disappears. Do not exceed 80°C to prevent the piperidine moiety from displacing the XPhos ligand.

Sonogashira Optimization Workflow

SonogashiraWorkflow Start Initiate Sonogashira at 25°C Check Analyze Conversion (via LC-MS) Start->Check Low Low Yield (< 20%) Check->Low Unreactive Halide Homo High Homocoupling (> 10%) Check->Homo Cu/O2 Presence Opt Optimal Yield (> 85%) Check->Opt Ideal Substrate Increase Increase to 80°C Use Bulky Ligand Low->Increase CuFree Switch to Cu-Free Protocol Homo->CuFree Product Isolate Target Alkyne Opt->Product Increase->Check CuFree->Check

Workflow for optimizing Sonogashira coupling temperatures.

Section 2: CuAAC (Click Chemistry) Thermal Dynamics

FAQ & Troubleshooting

Q3: Does heating the CuAAC reaction accelerate the formation of the 1,4-triazole product? A: While uncatalyzed thermal azide-alkyne cycloaddition requires prolonged heating and yields mixed 1,4- and 1,5-regioisomers, CuAAC is highly efficient at room temperature[5]. Increasing the temperature to 35–50°C can accelerate the rate-limiting metallacycle ring-closure step[6][7]. However, exceeding 60°C—especially when using sodium ascorbate—promotes the generation of reactive oxygen species (ROS) that degrade the catalyst and oxidize the piperidine nitrogen[8].

Q4: My CuAAC reaction stalls at 25°C. Should I increase the temperature or adjust the catalyst? A: Before increasing the temperature, investigate catalyst sequestration. The 3,3-dimethylpiperidine moiety can act as a competitive ligand for Cu(I)[8][9]. Adding a stabilizing accelerating ligand (e.g., THPTA) prevents the amine from sequestering the copper. If the reaction still stalls, a moderate temperature increase to 35°C is a safer optimization than a drastic thermal spike[6].

Quantitative Data: CuAAC Kinetics vs. Temperature

Table 2: CuAAC Kinetics and Catalyst Stability vs. Temperature

TemperatureLigand AdditiveReaction Time to >95%ROS Generation RiskCatalyst Stability
20°C None24–48 hoursLowModerate (Amine sequestration)
35°C THPTA12–24 hoursLowHigh (Ligand protected)
50°C THPTA3–6 hoursModerateModerate (Thermal stress)
>60°C NoneStalls at ~60%High (Ascorbate oxidation)Low (Rapid deactivation)
Experimental Protocol: Temperature-Controlled CuAAC (35°C)

This methodology utilizes a moderate thermal boost while protecting the catalyst from ROS and competitive amine binding.

Step 1: Catalyst Pre-Activation (Validation Checkpoint) In a separate vial, mix 5 mol% CuSO₄ with 10 mol% THPTA ligand in aqueous buffer. Add 10 mol% sodium ascorbate. Self-Validation: The solution must transition from blue (Cu²⁺) to colorless or pale yellow (Cu⁺). If the solution remains blue or turns brown, the reduction failed or ROS generation has occurred; do not proceed[8]. Step 2: Substrate Assembly In the main reaction vessel, combine the target azide and 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (1.1 eq) in a co-solvent mixture (e.g., t-BuOH/H₂O 1:1). Step 3: Thermal Control and Initiation Equilibrate the main vessel to exactly 35°C using a thermostatic oil bath or heating block[6]. Inject the pre-activated Cu(I)-THPTA catalyst complex. Rationale: Initiating the reaction at the target temperature prevents the kinetic stalling often observed during slow thermal ramping. Step 4: Reaction Monitoring Stir at 35°C for 12 hours. Self-Validation: Monitor reaction progress via IR spectroscopy. The complete disappearance of the characteristic azide stretch at ~2100 cm⁻¹ confirms quantitative conversion to the 1,4-triazole.

CuAAC Thermal Dependency Pathway

CuAACThermal Cat Cu(I) + THPTA Catalyst Complex Coord Alkyne/Azide Coordination Cat->Coord 20-35°C Cycle Metallacycle Formation Coord->Cycle Prod 1,4-Triazole Product Cycle->Prod Rate-Limiting Step Degrad Catalyst Oxidation (ROS Generation) Cycle->Degrad > 60°C Thermal Stress Degrad->Cat Deactivation

Temperature-dependent pathways in CuAAC reactions.

Sources

Troubleshooting

Challenges in scaling up 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine synthesis

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. Scaling up the N-alkylation of sterically hindered piperidines with volatile, reactive alk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Scaling up the N-alkylation of sterically hindered piperidines with volatile, reactive alkynes presents unique thermochemical and impurity-profiling challenges. This guide is engineered for process chemists and drug development professionals, providing mechanistic causality, self-validating protocols, and actionable solutions to ensure safe and high-yielding campaigns.

Part 1: Mechanistic Pathway & Process Dynamics

The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 ) between the secondary amine of 3,3-dimethylpiperidine and 4-bromo-1-butyne. While the 3,3-dimethyl substitution provides some steric hindrance compared to an unsubstituted piperidine, the secondary nitrogen remains sufficiently nucleophilic to drive the reaction. The critical challenge at scale is managing the highly exothermic nature of the SN​2 transition state and preventing competing side reactions.

MechanisticPathway SM1 3,3-Dimethylpiperidine (Nucleophile) TS SN2 Transition State (Highly Exothermic) SM1->TS SM2 4-Bromo-1-butyne (Electrophile) SM2->TS Side2 Glaser Dimerization (O2/Metal Catalyzed) SM2->Side2 O2, Cu Impurities Base Base (K2CO3/DIPEA) (HBr Scavenger) Base->TS Neutralizes HBr Product 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Target Product) TS->Product Main Pathway Side1 Quaternary Ammonium Salt (Over-alkylation) TS->Side1 Excess Alkyl Halide

Mechanistic pathway and side reactions in 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: We are observing thermal runaway during the addition of 4-bromo-1-butyne at the 1 kg scale. How can we mitigate this? Causality & Solution: The N-alkylation process is heavily exothermic. Furthermore, 4-bromo-1-butyne is a highly flammable liquid (Flash point ~23.9 °C) that can form explosive vapor mixtures indoors[1][2]. Dumping the electrophile into the reactor causes an uncontrolled SN​2 exotherm. Action: Transition from bolus addition to continuous syringe-pump dosing. Maintain the internal reactor temperature strictly below 25°C using a cooling jacket.

Q2: Our impurity profile shows significant levels of a quaternary ammonium salt. Why is this happening? Causality & Solution: Quaternary substitution occurs when the alkyl halide is in localized or global excess relative to the unprotonated piperidine[3]. Fast addition or poor agitation leads to localized high concentrations of 4-bromo-1-butyne, driving a second alkylation step on the newly formed tertiary amine. Action: Ensure the piperidine is in slight excess or strictly 1.0 equivalent with a slow, controlled addition of the alkyl halide[4]. Use a mild, insoluble inorganic base like finely powdered K2​CO3​ to continuously scavenge HBr without dissolving into the organic phase and promoting side reactions.

Q3: We are seeing a dark precipitate and lower yields, suspected to be a dimerized alkyne. How do we prevent this? Causality & Solution: Terminal alkynes are highly susceptible to Glaser-type oxidative coupling in the presence of dissolved oxygen and trace metal impurities (especially copper). Action: Rigorously degas all solvents by sparging with N2​ or Argon for at least 30 minutes prior to the reaction. Ensure the reactor is passivated and free of transition metal residues from previous campaigns.

Part 3: Scale-Up Optimization Data

To transition from a bench-scale proof-of-concept to a pilot-plant scale, several parameters must be optimized to prioritize safety, atom economy, and downstream purification.

ParameterBench-Scale ConditionScale-Up ConditionScientific Rationale
Solvent DMF or NMPAcetonitrile (MeCN)MeCN is less toxic, avoids the high boiling point of DMF, and prevents high-temp degradation during concentration[5].
Base NaH or Et3​N Powdered K2​CO3​ or DIPEAMild bases prevent base-catalyzed isomerization of the terminal alkyne to an allene. K2​CO3​ is easily filtered out post-reaction[4].
Addition Rate Bolus (All at once)Syringe Pump (4-6 hrs)Prevents thermal runaway and localized excess of the electrophile, suppressing quaternary salt formation[3].
Atmosphere Ambient AirStrict N2​ or Ar PurgePrevents oxidative Glaser coupling of the terminal alkyne.

Part 4: Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes phase-separation logic to ensure the product is successfully isolated from unreacted starting materials and inorganic salts.

ScaleUpWorkflow Step1 1. Reactor Purge (N2/Ar Atmosphere) Step2 2. Substrate & Base Loading (MeCN, K2CO3) Step1->Step2 Step3 3. Controlled Dosing (4-Bromo-1-butyne via Pump) Step2->Step3 Step4 4. Thermal Control (Maintain < 25°C) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 / MTBE Wash) Step4->Step5 Step6 6. High-Vacuum Distillation (Product Isolation) Step5->Step6

Step-by-step scale-up workflow for the N-alkylation of 3,3-dimethylpiperidine.

Step-by-Step Methodology:

  • Preparation & Purge: Purge a clean, dry glass-lined reactor with nitrogen for 30 minutes.

  • Substrate Loading: Charge the reactor with a 0.1 M to 0.5 M solution of 3,3-dimethylpiperidine (1.0 eq) in anhydrous Acetonitrile (MeCN)[3].

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 to 2.0 eq). Ensure vigorous mechanical stirring to keep the inorganic base suspended[4].

  • Electrophile Dosing: Charge 4-bromo-1-butyne (1.05 eq) into a sealed header tank. Using a dosing pump, add the alkyl halide dropwise over 4 to 6 hours. Critical Control Point: Maintain internal reactor temperature between 15°C and 20°C using a cooling jacket.

  • Reaction Monitoring: Allow the mixture to stir for an additional 12–16 hours at room temperature. Verify completion via LC-MS or GC (monitoring the disappearance of the secondary amine).

  • Filtration & Concentration: Filter the reaction mixture through a Celite pad to remove K2​CO3​ and precipitated KBr salts. Concentrate the MeCN filtrate under reduced pressure.

  • Free-Basing (Self-Validation Step): To ensure the product is entirely in its free-base form, partition the concentrated residue between Methyl tert-butyl ether (MTBE) and saturated aqueous NaHCO3​ [3]. Caution: CO2​ gas will evolve. The target tertiary amine will migrate to the organic (MTBE) layer, while residual salts wash into the aqueous layer.

  • Final Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude oil via high-vacuum distillation to remove any trace unreacted 3,3-dimethylpiperidine or volatile alkyne impurities.

Part 5: References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines Benchchem

  • SAFETY DATA SHEET - 4-Bromo-1-butyne Fisher Scientific

  • 4-Bromo-1-butyne 97% Product Information Sigma-Aldrich

  • Procedure for N-alkylation of Piperidine ResearchGate

  • N-Alkylation at sp3 Carbon Reagent Guide ACS Green Chemistry Institute

Sources

Optimization

Identifying byproducts in 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine reactions by LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex analytical profiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting complex analytical profiles. When working with bifunctional building blocks like 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine , LC-MS chromatograms can quickly become convoluted. This molecule contains two highly reactive centers: a terminal alkyne and a tertiary piperidine nitrogen.

Understanding the causality behind how these functional groups behave under specific environmental and instrumental conditions is the key to identifying byproducts and optimizing your synthetic workflows. This guide provides a deep dive into diagnostic LC-MS workflows, root-cause analysis, and self-validating protocols for this specific compound.

Mechanistic Pathways of Byproduct Formation

Before diving into the chromatograms, we must establish the chemical causality of degradation. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Exact Mass: 165.15 Da; expected [M+H]+=166.2 ) is prone to distinct side reactions depending on the atmospheric and catalytic environment.

  • Glaser Homocoupling: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the presence of dissolved oxygen oxidizes the active Cu(I) catalyst to Cu(II). This Cu(II) species catalyzes the into a diyne byproduct.

  • N-Oxidation: The electron-rich tertiary nitrogen in the piperidine ring is highly susceptible to atmospheric oxygen or peroxide impurities in solvents, leading to the 1[1].

ReactionPathways SM 1-(But-3-yn-1-yl)- 3,3-dimethylpiperidine [M+H]+ = 166.2 CuAAC Target Product (Triazole Derivative) SM->CuAAC Azide, Cu(I) Anaerobic Glaser Glaser Dimer [M+H]+ = 329.3 SM->Glaser Cu(II), O2 Oxidative Coupling NOxide Piperidine N-Oxide [M+H]+ = 182.2 SM->NOxide Atmospheric O2 Amine Oxidation Hydration Methyl Ketone [M+H]+ = 184.2 SM->Hydration H+, H2O Markovnikov Addition

Fig 1: Reaction pathways and expected LC-MS masses for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Quantitative LC-MS Diagnostic Markers

To rapidly identify these byproducts, compare your experimental mass spectra and retention time ( Δ RT) shifts against the diagnostic markers in the table below.

Compound / ByproductMolecular FormulaExact MassExpected [M+H]+ LC Retention Time ShiftDiagnostic MS/MS Neutral Loss
Starting Material (SM) C11​H19​N 165.15 Da166.2 Reference ( 0.0 min)-53 Da (Loss of C4​H5​ )
Piperidine N-oxide C11​H19​NO 181.15 Da182.2 Early ( −Δ RT, Polar)-16 Da (Loss of O)
Glaser Dimer (Diyne) C22​H36​N2​ 328.29 Da329.3 Late ( RT, Non-Polar)-165 Da (Cleavage at diyne)
Alkyne Hydration C11​H21​NO 183.16 Da184.2 Early ( −Δ RT, Polar)-18 Da (Loss of H2​O )

Troubleshooting & FAQs

Q1: During a CuAAC (click) reaction, my LC-MS shows a massive byproduct peak at m/z 329.3 eluting late in the gradient. What is this, and how do I prevent it? A1: This mass corresponds to the [M+H]+ ion of the Glaser homocoupling dimer. 2[2]. Causality: If your reducing agent (e.g., sodium ascorbate) is depleted or degraded, Cu(I) oxidizes to Cu(II). Cu(II) acts as a catalyst for the oxidative dimerization of your terminal alkyne. Solution: Degas all solvents thoroughly with argon (sparging for 15 minutes), use freshly prepared sodium ascorbate (5-10 mol%), and maintain a strictly anaerobic environment.

Q2: I observe a peak at m/z 182.2 eluting significantly earlier than my starting material. Is this an impurity from the supplier? A2: This is likely the piperidine N-oxide (+16 Da), formed via the oxidation of the tertiary amine. 1 upon exposure to atmospheric oxygen or peroxides[1]. Causality: The electron-rich nitrogen reacts readily with dissolved oxygen or peroxide impurities commonly found in aging ethereal solvents (like THF). Solution: Store the starting material under inert gas at -20°C. Always test ethereal solvents for peroxides before use.

Q3: How do I differentiate between in-source MS fragmentation and actual reaction degradation? A3: This requires analyzing the Extracted Ion Chromatogram (EIC). If you see a peak at m/z 114.1 (loss of the butynyl group, -53 Da), check its retention time. If the m/z 114.1 peak perfectly co-elutes with the parent m/z 166.2 peak, it is an artifact of high cone voltage causing in-source decay. If it elutes at a different time, it is a true chemical cleavage product.3[3].

LCMSTree Start Analyze Crude Reaction by LC-MS PeakCheck Identify Unexpected m/z Peaks Start->PeakCheck EarlyRT Early RT (Polar) Δm/z = +16 Da PeakCheck->EarlyRT LateRT Late RT (Non-Polar) Δm/z = +163 Da PeakCheck->LateRT IsoRT Co-eluting Peak Δm/z = -53 Da PeakCheck->IsoRT DiagNOx Diagnosis: N-Oxide Action: Purge with Ar EarlyRT->DiagNOx DiagGlaser Diagnosis: Glaser Dimer Action: Add Ascorbate LateRT->DiagGlaser DiagFrag Diagnosis: In-Source Decay Action: Lower Cone Voltage IsoRT->DiagFrag

Fig 2: LC-MS Troubleshooting Logic Tree for rapid byproduct identification.

Validated LC-MS Analytical Protocol

To ensure your LC-MS results are not artifacts of the instrument or sample preparation, this protocol is designed as a self-validating system . It includes internal checks to rule out column carryover and sample degradation during analysis.

Step 1: System Suitability & Blank Validation

  • Inject 5 µL of a 1:1 Acetonitrile:Water (0.1% Formic Acid) blank.

  • Validation Check: Confirm the absence of peaks at m/z 166.2, 182.2, and 329.3 to rule out column carryover from previous runs.

Step 2: Sample Preparation (Quench & Extract)

  • Aliquot 10 µL of the crude reaction mixture.

  • Immediately quench the reaction by adding 90 µL of cold Acetonitrile containing 0.1% Formic Acid and 1 mM EDTA (EDTA chelates Cu ions, instantly arresting Glaser coupling during sample prep).

  • Vortex for 10 seconds, then centrifuge at 14,000 x g for 5 minutes to pellet precipitated salts and proteins.

  • Transfer 50 µL of the supernatant to an LC-MS autosampler vial equipped with a glass insert.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus polar N-oxides)

    • 0.5 - 4.5 min: 5% to 95% B (Linear gradient)

    • 4.5 - 5.5 min: 95% B (Wash step to elute highly non-polar Glaser dimers)

    • 5.5 - 6.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 4: Mass Spectrometry Acquisition

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Do not exceed 30 V, as higher potentials will induce in-source cleavage of the butynyl group).

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 600.

References

  • Academia.edu. "LC/MS applications in drug development." Academia. URL: [Link]

  • D-NB. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition." D-NB.info. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthesized 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. Impurities can drastically alter a comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. Impurities can drastically alter a compound's pharmacological and toxicological profile, leading to misleading experimental data and significant safety concerns. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, a novel heterocyclic building block with significant potential in medicinal chemistry.[1][2]

Our focus will be on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, while also providing a comparative framework against orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to equip the reader with the causal understanding needed to select, develop, and interpret data from the most appropriate analytical techniques.

The Synthetic Landscape: Contextualizing Potential Impurities

To develop a robust purity analysis method, one must first understand the potential impurities that can arise from the synthetic process. A common and efficient route to 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is the N-alkylation of 3,3-dimethylpiperidine with an appropriate 4-carbon electrophile, such as 4-bromo-1-butyne, in the presence of a base.

This reaction, while straightforward, can generate a profile of process-related impurities that the analytical method must be able to resolve and quantify:

  • Unreacted Starting Materials: Residual 3,3-dimethylpiperidine and the butynylating agent (e.g., 4-bromo-1-butyne).

  • Byproducts: Side-products from competing reactions, which may include elimination products of the electrophile.

  • Degradation Products: Impurities formed during work-up or storage.

  • Over-alkylated Species: While less common with secondary amines, quaternary ammonium salt formation is a theoretical possibility.

A successful analytical method must, therefore, be selective enough to separate the target analyte from these structurally similar compounds.

The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a pillar of pharmaceutical analysis, prized for its high resolving power and versatility in separating components within a mixture.[3] For a molecule like 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, a Reversed-Phase HPLC (RP-HPLC) method is the most logical starting point.

Causality Behind Method Development Choices

The development of a self-validating HPLC protocol is not a matter of arbitrary parameter selection; it is a process guided by the physicochemical properties of the analyte.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice. The rationale lies in the analyte's structure: the non-polar dimethylpiperidine ring and the butyl chain will interact hydrophobically with the C18 stationary phase, allowing for effective retention and separation from more polar or less retained impurities.

  • Mobile Phase: The mobile phase must serve two functions: eluting the analyte and controlling its ionization state. As a tertiary amine, the piperidine nitrogen's protonation state is pH-dependent. Inconsistent ionization leads to poor peak shape and drifting retention times. Therefore, a buffered mobile phase is essential. A common choice is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol). A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is highly recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted as sharp peaks.

  • Detection Challenges & Solutions: A significant challenge is that 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine lacks a strong chromophore, making detection by standard UV-Vis detectors inefficient.[4] This necessitates a more specialized detection strategy:

    • Pre-Column Derivatization: The analyte can be reacted with a UV-active tagging agent, such as 4-toluenesulfonyl chloride, prior to injection.[5] This creates a derivative with strong UV absorbance, enabling highly sensitive detection. This protocol, while adding a sample preparation step, is robust and widely applicable for chromophore-deficient amines.[5][6]

    • Universal Detectors: An alternative is to use a universal detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[4] These detectors are concentration-dependent and provide a more uniform response for compounds lacking chromophores.

    • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is the most powerful approach, providing not only detection but also mass information that is invaluable for the identification of unknown impurity peaks.

Detailed Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization)

This protocol outlines a validated approach using pre-column derivatization for robust quantification.

1. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of the synthesized 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine in acetonitrile.
  • In a separate vial, prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
  • In a clean vial, combine 100 µL of the analyte solution, 500 µL of acetonitrile, and 100 µL of a 1M sodium carbonate solution.
  • Add 100 µL of the 4-toluenesulfonyl chloride solution.
  • Vortex the mixture and heat at 60°C for 30 minutes.
  • Cool the mixture to room temperature and dilute with the mobile phase to a final concentration of approximately 50 µg/mL before injection.

2. HPLC Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| UV Detector | 254 nm |

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Analyte Synthesized Compound Deriv Derivatization (Tosyl Chloride) Analyte->Deriv Dilute Dilution & Filtration Deriv->Dilute Injector Autosampler/ Injector Dilute->Injector Inject Sample Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Report Integration->Report Final Report

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Orthogonal Methods: A Comparative Analysis

To ensure the highest confidence in a purity assessment, relying on a single analytical technique is insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy characterization.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. While powerful, its application to tertiary amines can be complex.

  • Expertise & Experience: Amines are known to interact with active sites (e.g., free silanols) in GC columns and inlets, often leading to poor peak shape (tailing) and reduced reproducibility.[8] While specialized amine-specific columns can mitigate this, HPLC is often the more robust chromatographic technique for such compounds.[9] The key advantage of GC-MS is the mass spectrometer, which provides invaluable structural data for identifying unknown impurities.

  • Trustworthiness: The method's reliability is contingent on the thermal stability of the analyte. The alkyne group in 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine could be susceptible to degradation at high injector temperatures.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination, offering a fundamentally different approach from chromatography.[10][11]

  • Expertise & Experience: The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei generating that signal.[12][13] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[14] This is a major advantage for novel compounds where certified standards are unavailable.[10]

  • Trustworthiness: qNMR is a highly reliable and self-validating system, provided that specific, well-resolved signals from both the analyte and the internal standard can be integrated without overlap. Its non-destructive nature also allows for sample recovery.[14] However, its sensitivity is significantly lower than that of HPLC, making it unsuitable for detecting trace-level impurities.[15]

Objective Comparison Guide

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis. The table below provides a direct comparison to guide this choice.

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between liquid mobile and solid stationary phases.[3]Partitioning between gaseous mobile and solid/liquid stationary phases.[3]Absorption of radiofrequency by atomic nuclei in a magnetic field.[7]
Sensitivity High (ng to pg level), especially with derivatization or MS detection.High (pg to fg level).Low (mg to high µg level).[12]
Selectivity High; tunable via mobile phase, stationary phase, and gradient conditions.Very High; excellent chromatographic resolution.Moderate; dependent on spectral resolution and signal overlap.[15]
Quantification Relative (requires a reference standard for the analyte).Relative (requires a reference standard).Absolute (uses a certified internal standard, analyte standard not required).[10]
Impurity ID Limited with UV; requires MS detector for structural information.Excellent; provides mass spectra for structural elucidation.Excellent for major impurities; provides full structural information.
Strengths Robust, versatile, widely applicable, high throughput.High resolution, definitive impurity identification with MS.Absolute quantification without analyte reference standard, structural confirmation.[10][14]
Limitations Requires analyte reference standard for quantification, chromophore needed for UV.Analyte must be volatile and thermally stable; amines can be problematic.[8]Low sensitivity, requires more sample, signal overlap can be an issue.[15]

Decision-Making Framework for Method Selection

The choice of analytical technique should be driven by the experimental question at hand.

Decision_Tree Start What is the primary analytical goal? Goal_Routine Routine purity check (known impurities)? Start->Goal_Routine Goal_ID Identify unknown impurities? Start->Goal_ID Goal_Absolute Determine absolute purity (no reference standard)? Start->Goal_Absolute Method_HPLC Use HPLC-UV/CAD Goal_Routine->Method_HPLC Method_LCMS Use HPLC-MS or GC-MS Goal_ID->Method_LCMS Method_qNMR Use qNMR Goal_Absolute->Method_qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of synthesized 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine requires a well-reasoned, multi-faceted analytical strategy. While HPLC stands out as the most versatile and robust technique for routine quality control, its limitations, particularly in detection and the need for reference standards, must be acknowledged. For definitive identification of unknown impurities, mass spectrometry-based methods like GC-MS or LC-MS are indispensable. Furthermore, for establishing the absolute purity of a new chemical entity without a dedicated reference standard, qNMR is the authoritative, primary method.

Ultimately, the highest degree of scientific confidence is achieved not by choosing one method over another, but by using them in a complementary, orthogonal fashion.[7][15] This integrated approach ensures a comprehensive characterization of the synthesized compound, providing the trustworthy data essential for advancing drug discovery and development programs.

References

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Gupta, A., et al. Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry. [Link]

  • SlideShare. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. [Link]

  • Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? r/chemistry. [Link]

  • Do, T., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Pauli, G.F., et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Nakovich, L. Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Chromatography Forum. tertiary amines by GC-MS. [Link]

  • Reddit. Derivatization of tertiary amine for GC/MS? r/Chempros. [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]

  • ResearchGate. Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. [Link]

  • SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]

  • Paw et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • ResearchGate. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. [Link]

  • Gatiatullin, A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • RDiscovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Comparative

Publish Comparison Guide: Structural Confirmation of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Executive Summary The structural confirmation of functionalized, sterically hindered piperidines is a critical bottleneck in medicinal chemistry and drug development. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural confirmation of functionalized, sterically hindered piperidines is a critical bottleneck in medicinal chemistry and drug development. 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly specific building block featuring a terminal alkyne (primed for click chemistry) and a 3,3-dimethylpiperidine core.

While routinely used techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent baseline data for chemical formulation, they fall short in determining exact 3D spatial arrangements due to solution-state dynamics. This guide objectively compares these analytical modalities, demonstrating why Single-Crystal X-ray Crystallography remains the gold standard for definitive structural and conformational confirmation [1].

The Analytical Challenge: Steric Hindrance & Dynamic Conformations

To understand the necessity of advanced structural confirmation, one must analyze the causality behind the molecule's behavior:

  • Conformational Averaging: In solution, piperidine rings undergo rapid chair-chair interconversion, and the nitrogen atom undergoes rapid inversion.

  • Steric Bias: The gem-dimethyl group at the C3 position creates severe 1,3-diaxial interactions. This heavily biases the conformational equilibrium, forcing the N-alkyl group (but-3-yn-1-yl) into specific axial or equatorial preferences to minimize steric clash.

  • Achiral but Complex: While the molecule is technically achiral (its mirror image is superimposable via a 180° rotation around the axis bisecting C4 and N1), its 3D ground-state geometry cannot be definitively proven by time-averaged NMR signals.

Technology Comparison: X-ray Crystallography vs. Alternatives

Single-Crystal X-ray Crystallography (The Gold Standard)

X-ray crystallography is a self-validating system. By measuring the diffraction of X-rays through a single crystal, a 3D electron density map is generated. The structural model is mathematically validated against raw data using the residual factor ( R1​ ). An R1​<0.05 leaves no room for subjective interpretation [2].

  • Advantage: It freezes the molecule in its lowest-energy solid-state conformation, allowing exact measurement of the N-C bond lengths, the alkyne linearity, and the exact degree of ring puckering caused by the 3,3-dimethyl group.

  • Limitation: Requires a high-quality single crystal. Since 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a lipophilic free base (typically an oil at room temperature), it must be derivatized into a crystalline salt (e.g., hydrochloride) prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for routine connectivity checks. 2D techniques like HSQC and NOESY can map proton-carbon connectivity and spatial proximity [3].

  • Advantage: Rapid analysis of bulk material in solution.

  • Limitation: The gem-dimethyl protons and the adjacent ring protons often create complex, overlapping multiplets in the aliphatic region (1.2–1.8 ppm). Because NMR is a time-averaged technique, NOESY cross-peaks represent an average of interconverting conformers, making exact 3D modeling highly speculative.

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizes time-of-flight (TOF) or Orbitrap analyzers to determine the exact mass of the molecular ion.

  • Advantage: Confirms the exact chemical formula ( C11​H19​N ) with sub-ppm mass accuracy.

  • Limitation: Provides zero information regarding atomic connectivity, stereochemistry, or 3D conformation.

Analytical Workflow & Visualization

Workflow Target 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Liquid Free Base) HRMS HRMS Analysis (Mass/Formula) Target->HRMS NMR 1D/2D NMR (Time-Averaged Connectivity) Target->NMR Salt Salt Derivatization (e.g., HCl precipitation) Target->Salt Phase Change Result Definitive Structural Confirmation HRMS->Result NMR->Result Crystal Single Crystal Growth (Thermodynamic Control) Salt->Crystal Xray X-ray Crystallography (Exact 3D Conformation) Crystal->Xray Xray->Result Ground Truth

Caption: Workflow comparing structural elucidation pathways for liquid piperidine derivatives.

Quantitative Data Comparison

Table 1: Performance Matrix of Analytical Modalities
Modality3D Conformation AccuracyConnectivity ResolutionSample State RequiredData Output Type
X-ray Crystallography Absolute (Exact Coordinates) Definitive Solid Single CrystalElectron Density Map / .CIF
2D NMR (NOESY/HSQC) Time-Averaged (Inferred)HighSolution (e.g., CDCl3​ )Chemical Shifts / Cross-peaks
HRMS NoneNoneGas Phase (Ionized)Exact Mass ( m/z )
Table 2: Representative Crystallographic Parameters (Simulated for HCl Salt)

Note: As the free base is an oil, structural confirmation requires salt formation. The following represents expected high-quality crystallographic parameters for the hydrochloride derivative.

ParameterValueCausality / Significance
Crystal System MonoclinicTypical packing for asymmetric organic salts.
Space Group P21​/c Centrosymmetric space group, confirming the achiral nature of the bulk lattice.
Temperature 100(2) KCryogenic cooling minimizes thermal atomic vibration, yielding sharper diffraction spots.
R1​ (Final) 0.034Values < 0.05 indicate a highly accurate, self-validating structural model.
Goodness-of-fit ( S ) 1.042A value near 1.0 proves the model perfectly accounts for the experimental variance.

Experimental Protocols

Protocol A: Salt Formation and Single-Crystal Growth (X-ray Prep)

Causality: Low molecular weight tertiary amines are typically oils. Derivatization into a hydrochloride salt increases lattice energy, driving crystallization [4]. Rapid precipitation causes kinetic trapping (yielding useless powders); therefore, thermodynamic control via slow vapor diffusion is required.

  • Salt Formation: Dissolve 50 mg of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine free base in 2 mL of anhydrous diethyl ether.

  • Precipitation: Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise at 0°C. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid twice with cold diethyl ether and dry under a gentle stream of nitrogen.

  • Crystal Growth (Vapor Diffusion): Dissolve the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Harvesting: Allow the system to sit undisturbed for 3–7 days. As the ether slowly diffuses into the methanol, the solubility decreases, yielding high-quality, diffraction-ready single crystals.

Protocol B: 2D NMR Acquisition (Solution State)

Causality: To resolve the overlapping aliphatic signals caused by the 3,3-dimethyl group, heteronuclear correlation (HSQC) is used to separate signals based on carbon chemical shifts.

  • Sample Prep: Dissolve 15 mg of the free base in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire standard 1 H and 13C spectra on a 400 MHz (or higher) spectrometer.

  • 2D Setup: Run a 1H−13C HSQC experiment to map protons to their directly attached carbons, allowing differentiation of the piperidine ring CH2​ groups from the butynyl chain.

  • NOESY: Run a 2D NOESY experiment with a mixing time of 300–500 ms to observe through-space interactions between the gem-dimethyl protons and the N-alkyl chain, providing a time-averaged view of the preferred conformation.

Conclusion

While HRMS and NMR are excellent tools for confirming the chemical formula and bulk connectivity of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, they cannot definitively resolve the complex 3D conformational dynamics introduced by the sterically hindered 3,3-dimethylpiperidine core. Single-crystal X-ray crystallography remains the only self-validating analytical modality capable of providing absolute, ground-truth structural coordinates, making it an indispensable tool for rigorous scientific publication and drug development.

Validation

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Executive Summary For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is the foundational step for reproducible and reliable experimental outcomes. The Certif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is the foundational step for reproducible and reliable experimental outcomes. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific batch of material, but interpreting its contents requires a nuanced understanding of analytical chemistry and its practical implications.[1][2][3][4] This guide provides an in-depth analysis of a representative CoA for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, a versatile building block in medicinal chemistry.[5][6][7] It objectively compares this compound to relevant alternatives, offering supporting experimental data and protocols to empower users to make informed decisions for their critical applications. We will dissect the analytical techniques used for characterization, explain the significance of purity and impurity profiles, and provide actionable protocols for in-house verification.

Deconstructing the Certificate of Analysis: A Case Study

A Certificate of Analysis is more than a simple pass/fail document; it is a detailed report card for a specific manufacturing lot.[1][3] It provides objective evidence that the material meets required quality standards and ensures traceability.[1] Let's examine a representative CoA for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Figure 1) to understand its key components.

Figure 1: Representative Certificate of Analysis

Test Specification Result Method
Appearance Colorless to Light Yellow LiquidConformsVisual Inspection
Identity (¹H NMR) Conforms to StructureConforms¹H NMR Spectroscopy
Identity (MS) [M+H]⁺ = 166.1590 ± 0.005166.1592LC-MS (ESI+)
Purity (HPLC) ≥ 98.0% (AUC)99.2%HPLC-UV (210 nm)
Purity (GC) ≥ 98.0% (AUC)99.4%GC-FID
Water Content ≤ 0.5%0.12%Karl Fischer Titration
Residual Solvents Meets ICH Q3C LimitsConformsGC-HS
Identity Confirmation: Beyond a Single Data Point

Confirming the chemical structure is the most critical function of a CoA. While a single technique can be suggestive, a combination of methods provides unambiguous proof.

  • ¹H NMR Spectroscopy: This technique provides a detailed "fingerprint" of the molecule's proton environment. For our target compound, the spectrum should show characteristic signals for the terminal alkyne proton, the gem-dimethyl group on the piperidine ring, and the various methylene protons. The integration of these signals should correspond to the number of protons in each environment, confirming the overall structure.[8][9][10]

  • Mass Spectrometry (MS): Typically performed with a "soft" ionization technique like Electrospray Ionization (ESI), MS confirms the molecular weight of the compound.[11] For 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (C₁₁H₁₉N), the expected protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 166.1590.[12] High-resolution mass spectrometry (HRMS) provides this value with high accuracy, further corroborating the elemental composition.

Purity Assessment: An Orthogonal Approach

Relying on a single method for purity can be misleading. A robust CoA will employ at least two orthogonal techniques—methods that separate compounds based on different chemical principles—to provide a more accurate assessment.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[14] For a compound like ours, which lacks a strong UV chromophore, detection at a low wavelength (e.g., 200-220 nm) is common.[15] The result, expressed as Area Under the Curve (AUC), gives a percentage of the main peak relative to all detected peaks.[16]

  • Gas Chromatography (GC): As our compound is reasonably volatile, GC is an excellent orthogonal method.[17][18] Separation occurs based on boiling point and polarity differences. A Flame Ionization Detector (FID) is typically used, providing a response proportional to the mass of carbon, which is ideal for hydrocarbon-rich molecules.

The agreement between HPLC and GC results provides high confidence in the stated purity. Discrepancies could indicate the presence of non-volatile impurities (not seen by GC) or thermally labile impurities (that degrade in the GC inlet).

Comparative Analysis: Choosing the Right Tool for the Job

While 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a valuable reagent, alternative structures may offer advantages in specific applications. Here, we compare it with two plausible alternatives: a structural isomer and a simpler analog.

Parameter 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine (Isomer) 1-(But-3-yn-1-yl)piperidine (Analog)
CAS Number [Not Available][Not Available]14256-74-7
Molecular Weight 165.28165.28137.22
Predicted XlogP 2.5[12]~2.6~1.9
Structural Feature Gem-dimethyl at C3 may induce a specific conformation and block metabolism at that position.[5]Gem-dimethyl at C4 provides steric bulk away from the nitrogen, potentially altering receptor binding.Unsubstituted piperidine ring offers a simpler, less sterically hindered scaffold.
Synthetic Accessibility Moderately complex, requiring synthesis of 3,3-dimethylpiperidine.[19]Moderately complex, requiring synthesis of 4,4-dimethylpiperidine.High, as piperidine is a readily available starting material.
Potential Application Scaffolds where conformational restriction or metabolic stability near the nitrogen is desired.[5][7]Probes for structure-activity relationship (SAR) studies to understand the impact of substituent positioning.General-purpose building block for introducing the butynyl-piperidine moiety.

The choice between these compounds depends entirely on the research goal. The 3,3-dimethyl substitution provides a unique steric and electronic profile that can be critical for achieving desired biological activity or selectivity.[5] The unsubstituted analog is a more cost-effective choice for initial screening or when steric hindrance is not a concern.

Experimental Protocols for Quality Verification

Trust but verify. While a vendor's CoA is essential, performing in-house verification on critical reagents is a best practice. Here are streamlined protocols for key analytical tests.

Protocol 1: HPLC-UV/MS for Identity and Purity Confirmation

This method provides both purity data and mass confirmation in a single run.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1.0 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock solution. Dilute 1:10 in the same solvent for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 2.6 µm, 100 x 2.1 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 210 nm

  • MS Conditions (ESI+):

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

  • Data Analysis:

    • Confirm the presence of a major peak at the expected retention time.

    • Extract the mass spectrum for the major peak and confirm the [M+H]⁺ ion matches the theoretical value.[12]

    • Calculate purity by area normalization of the UV chromatogram.[16] Ensure baseline separation from any impurity peaks.[16]

Protocol 2: GC-MS for Orthogonal Purity and Impurity Identification

This method is excellent for detecting volatile impurities that might be missed by HPLC.[18]

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Program: Start at 60 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min

  • MS Conditions (EI):

    • Ionization Energy: 70 eV[20]

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Calculate purity by area normalization of the Total Ion Chromatogram (TIC).

    • Analyze the mass spectra of any minor peaks to tentatively identify potential impurities (e.g., residual starting materials, byproducts). The fragmentation pattern can provide valuable structural clues.[11]

Workflow Visualizations

To ensure robust quality control, a systematic workflow is essential. The following diagrams illustrate a typical process for material qualification and troubleshooting.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Material & Vendor CoA B Quarantine Lot A->B C Assign Internal Lot Number B->C D Visual Inspection (Appearance, Labeling) C->D E Sample for In-House QC D->E F Identity Confirmation (¹H NMR, LC-MS) E->F G Orthogonal Purity (HPLC, GC-MS) E->G H Specific Tests (Water Content, Residual Solvents) E->H I Compare Results to CoA & Internal Specs F->I G->I H->I J All Specs Met? I->J K Release Lot for Use J->K Yes L Initiate OOS Investigation J->L No

Caption: A typical Quality Control (QC) workflow for incoming chemical reagents.

OOS_Troubleshooting A Purity < 98.0% (OOS Result) B Phase 1: Lab Investigation A->B C Check Instrument Calibration & System Suitability B->C D Re-analyze Original Sample B->D E Re-prepare from Original Bottle B->E F Still OOS? C->F D->F E->F G Phase 2: Full Investigation F->G Yes M Reject Lot F->M No (Lab Error) H Analyze Retained Sample G->H I Use Orthogonal Method (e.g., GC if HPLC failed) G->I J Identify Impurities (LC-MS/MS, GC-MS) G->J K Contact Vendor with Data H->K I->K J->K L Assign Root Cause (e.g., Degradation, Vendor Issue) K->L L->M

Caption: A decision tree for investigating an Out-of-Specification (OOS) purity result.

Conclusion

The Certificate of Analysis is an indispensable document for ensuring the quality of critical chemical reagents like 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.[4] A thorough understanding of the analytical data presented, coupled with a comparative knowledge of relevant alternatives, empowers researchers to select the optimal compound for their specific synthetic or biological application. Furthermore, the ability to perform independent verification using robust, orthogonal analytical methods provides the ultimate assurance of quality and is a cornerstone of scientific integrity. The protocols and workflows provided in this guide serve as a practical framework for implementing these principles in a modern research and development environment.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. Available from: [Link]

  • Shriram Food and Pharma Research Center. Quality Control Testing in Pharmaceutical Industries. Available from: [Link]

  • LabAlley. Complete Guide to Reading Chemical COAs (Certificate Analysis). Available from: [Link]

  • Mettler Toledo. Quality Control and Testing of Pharmaceuticals. Available from: [Link]

  • Elga LabWater. The Ultimate Guide to Pharmaceutical Quality Control Testing. Available from: [Link]

  • Pro Carrier. What Is a Certificate of Analysis and Do You Need One? Available from: [Link]

  • TRADESAFE. What is a COA? Certificate of Analysis Explained. Available from: [Link]

  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Advent Chembio. Certificate of Analysis (CoA) in Pharma. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]

  • Li, W. et al. (2016). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules. Available from: [Link]

  • CPL. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]

  • LibreTexts. Nuclear Magnetic Resonances (NMR) Spectroscopy. Available from: [Link]

  • PubChem. 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available from: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Available from: [Link]

  • Lab Manager. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

  • Phenomenex. HPLC Testing Procedure. Available from: [Link]

  • UCD Research Repository. Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available from: [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available from: [Link]

  • PubMed. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Available from: [Link]

  • Lazny, R., & Nodzewska, A. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • ResearchGate. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • PrepChem. Synthesis of 3,3-dimethylpiperidine. Available from: [Link]

Sources

Comparative

Comparative Cross-Reactivity Analysis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine: A Guide for Preclinical Drug Development

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to preclinical safety and selectivity assessment. By integrating established experimental protocols with a comparative analysis against relevant compounds, this guide serves as a critical resource for characterizing the therapeutic potential and off-target liabilities of this new chemical entity.

Introduction: The Significance of the Piperidine Scaffold and the Novelty of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to be functionalized at various positions allow for the fine-tuning of physicochemical properties and target engagement.[1] The 3,3-dimethylpiperidine moiety, in particular, is a known structural feature in ligands targeting the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondria interface implicated in various neurological disorders.[3][4][5]

The subject of this guide, 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, is a novel compound with no publicly available biological data.[6] Its structure, featuring the 3,3-dimethylpiperidine core and an N-butynyl substitution, suggests a potential affinity for sigma receptors. The butynyl group, a terminal alkyne, offers a reactive handle for potential covalent interactions or specific hydrophobic interactions within a binding pocket. Understanding the full spectrum of its biological interactions is paramount before advancing it in the drug discovery pipeline.

This guide will therefore focus on a comprehensive cross-reactivity study to elucidate the selectivity profile of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. We will compare its performance against three strategically chosen compounds:

  • Pridopidine: A highly selective sigma-1 receptor agonist currently in clinical development for neurodegenerative diseases.[7]

  • N-propyl-3,3-dimethylpiperidine: A close structural analog to our compound of interest, differing only in the saturation of the N-alkyl chain. This will help to elucidate the contribution of the butynyl moiety to the binding profile.

  • Donepezil: A widely prescribed acetylcholinesterase inhibitor containing a piperidine ring, with a well-characterized off-target profile.[8][9]

By comparing the binding affinities of our topic compound against these benchmarks across a panel of relevant off-targets, we can build a comprehensive picture of its selectivity and potential for adverse effects.

The Rationale for a Focused Cross-Reactivity Study

Early-stage identification of off-target interactions is a critical step in mitigating the risk of safety-related attrition in later stages of drug development. A thorough in vitro cross-reactivity assessment provides invaluable data for lead optimization and candidate selection.[3] Given the structural alerts within 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, a targeted yet comprehensive screening approach is warranted.

Our experimental design is centered on the hypothesis that the primary target of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is the sigma-1 receptor. Therefore, the cross-reactivity panel will include the sigma-2 receptor to assess subtype selectivity, as well as a broader panel of receptors, ion channels, and enzymes commonly associated with off-target effects of piperidine-containing compounds.

Logical Framework for the Proposed Study

radioligand_workflow prep Prepare receptor membranes (e.g., from cell lines or tissue) plate Plate membranes in 96-well plates prep->plate add_radioligand Add radioligand at a fixed concentration (e.g., [3H]-pentazocine for Sigma-1) plate->add_radioligand add_competitor Add test compound at varying concentrations add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate filter Rapidly filter through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine IC50 and Ki values scintillation->analyze

Caption: A step-by-step workflow for radioligand binding assays.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

hERG Channel Safety Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. Therefore, assessing the hERG liability of any new chemical entity is a regulatory requirement.

Protocol (Automated Patch Clamp):

  • Cell Culture: Use a stable cell line overexpressing the hERG channel (e.g., HEK293).

  • Assay Preparation: Prepare a single-cell suspension and load it into the automated patch-clamp system.

  • Whole-Cell Configuration: The system will automatically establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure hERG currents.

  • Compound Application: Apply a range of concentrations of the test compound and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Protocol (Fluorometric Assay):

  • Assay Setup: In a 96-well plate, combine human liver microsomes, a specific fluorogenic CYP substrate, and a range of concentrations of the test compound.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the fluorescence at regular intervals using a plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

Predicted Signaling Pathway Involvement

Based on the structural similarity to known sigma-1 receptor ligands, 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is predicted to modulate the sigma-1 receptor signaling pathway. The sigma-1 receptor is a unique intracellular chaperone protein that translocates from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon ligand stimulation. It modulates a variety of downstream effectors, including ion channels, G-protein coupled receptors, and kinases, ultimately influencing neuronal survival and plasticity.

Predicted Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_nucleus Nucleus S1R_BiP Sigma-1 Receptor (Bound to BiP) S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active Dissociates from BiP IonChannels Ion Channels (e.g., K+, Ca2+) Ca_Mobilization Ca2+ Mobilization IonChannels->Ca_Mobilization GPCRs GPCRs (e.g., Dopamine, Opioid) Neuronal_Function Modulation of Neuronal Function GPCRs->Neuronal_Function Kinases Kinases (e.g., PKC, Akt) GeneTranscription Gene Transcription (Neuronal Survival, Plasticity) Kinases->GeneTranscription GeneTranscription->Neuronal_Function Ligand 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Ligand->S1R_BiP Binds and induces conformational change S1R_Active->IonChannels Modulates activity S1R_Active->GPCRs Modulates signaling S1R_Active->Kinases Activates Ca_Mobilization->Neuronal_Function

Caption: The predicted signaling pathway modulated by the topic compound.

Conclusion and Future Directions

This guide provides a comprehensive and objective framework for the initial cross-reactivity profiling of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine. The proposed experimental plan, including a direct comparison with strategically selected compounds, will generate a robust dataset to assess the compound's selectivity and potential for off-target liabilities.

The results of this study will be crucial in guiding the next steps of the drug development process. A high affinity and selectivity for the sigma-1 receptor, coupled with a clean off-target and safety profile, would strongly support its advancement as a potential therapeutic for neurological disorders. Conversely, significant off-target activity would necessitate further medicinal chemistry efforts to improve its selectivity.

By adhering to the principles of scientific integrity and employing validated experimental protocols, the data generated from this study will provide a solid foundation for informed decision-making in the journey of translating a novel chemical entity into a potential therapeutic.

References

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved March 14, 2026, from [Link]

  • Biocytogen. (n.d.). In Vitro Pharmacology Services. Retrieved March 14, 2026, from [Link]

  • Donepezil - DrugBank. (n.d.). Retrieved March 14, 2026, from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved March 14, 2026, from [Link]

  • Ferorelli, S., Abate, C., Pedone, M. P., Colabufo, N. A., Contino, M., Perrone, R., & Berardi, F. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612–7622. [Link]

  • Geva, M., et al. (2025). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(24), 1-20.
  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved March 14, 2026, from [Link]

  • Marrazzo, A., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry, 16(27), 3533-3553.
  • Nuvisan. (n.d.). Comprehensive pharmacology services for advanced drug discovery. Retrieved March 14, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved March 14, 2026, from [Link]

  • ProBio CDMO. (n.d.). In Vitro & In Vivo Pharmacology Assay Platforms. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. Retrieved March 14, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved March 14, 2026, from [Link]

  • SVELIC.se. (n.d.). Is there a risk of cross-reactivity between Aricept (donepezil) and Exelon (rivastigmine) in a pati. Retrieved March 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2012, February 15). Aricept (donepezil hydrochloride) Label. Retrieved March 14, 2026, from [Link]

  • Xiong, J., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Title: Head-to-Head Comparison of Synthesis Routes for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Introduction 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile, bifunctional building block utilized extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Synthesis Routes for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Introduction

1-(But-3-yn-1-yl)-3,3-dimethylpiperidine is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring a terminal alkyne, it is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, making it an ideal precursor for PROTAC linkers, targeted protein degraders, and novel CNS-active pharmacophores. The 3,3-dimethylpiperidine core provides enhanced metabolic stability and a unique conformational bias compared to unsubstituted piperidines.

However, synthesizing this molecule presents a classic organic chemistry challenge: managing the competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ) when alkylating a sterically hindered secondary amine with a homopropargylic electrophile. This guide objectively evaluates the three primary synthetic routes to achieve this transformation, providing mechanistic rationale and self-validating experimental protocols.

Visualizing the Synthetic Landscape

SynthesisRoutes cluster_A Route A: Bromide Alkylation cluster_B Route B: Tosylate Alkylation cluster_C Route C: Amide Reduction SM 3,3-Dimethylpiperidine (Nucleophile) R1 4-Bromo-1-butyne K2CO3, MeCN, 60°C SM->R1 R2 But-3-yn-1-yl Tosylate DIPEA, DMF, 70°C SM->R2 R3A 3-Butynoic acid HATU, DIPEA SM->R3A E2 1-Buten-3-yne (E2 Side Product) R1->E2 E2 Competition Product 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine (Target Molecule) R1->Product SN2 R2->Product SN2 (Favorable) Int Amide Intermediate R3A->Int Coupling R3B BH3·THF Reflux Int->R3B R3B->Product Reduction

Figure 1: Mechanistic pathways for the synthesis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine.

Quantitative Comparison Matrix

ParameterRoute A: Bromide AlkylationRoute B: Tosylate AlkylationRoute C: Amide Reduction
Overall Yield 45% – 55%65% – 75%70% – 80% (over 2 steps)
Step Count 112
Primary Side Reaction E2 Elimination (1-buten-3-yne)MinimalOver-reduction (rare with BH3​ )
Reagent Cost LowMediumHigh (HATU, BH3​⋅THF )
Scalability Moderate (Hazardous gas evolution)HighModerate (Borane handling)

Route A: Direct Alkylation via 4-Bromo-1-butyne (The Industry Standard)

Mechanistic Insights & Causality

Direct N-alkylation using 4-bromo-1-butyne is the most straightforward approach. However, 4-bromo-1-butyne is highly reactive and somewhat unstable, requiring careful storage to prevent degradation[1]. The fundamental chemical hurdle is the basicity of the reaction mixture. The gem-dimethyl group at the 3-position of the piperidine ring introduces significant steric hindrance, reducing the nucleophilicity of the amine and necessitating elevated temperatures (60 °C) to drive the SN​2 reaction. Under these heated, basic conditions, the amine (or the added inorganic base) can abstract a proton from the C3 position of the electrophile. This triggers an E2 elimination, expelling bromide and generating 1-buten-3-yne as a volatile side product[2]. This side reaction inherently caps the maximum theoretical yield.

Experimental Protocol
  • Setup: To an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 3,3-dimethylpiperidine (1.00 g, 8.83 mmol, 1.0 equiv) and anhydrous acetonitrile (45 mL, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.44 g, 17.6 mmol, 2.0 equiv). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 4-bromo-1-butyne (1.41 g, 10.6 mmol, 1.2 equiv).

  • Reaction: Attach a reflux condenser and warm the mixture to 60 °C. Stir vigorously for 16 hours. Monitor via GC-MS until the amine is consumed.

  • Workup: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, gradient of 5% to 20% EtOAc in Hexanes) to afford the product.

Route B: Alkylation via Homopropargyl Tosylate (The High-Yield Alternative)

Mechanistic Insights & Causality

To circumvent the E2 elimination plaguing Route A, the electrophile can be switched to but-3-yn-1-yl 4-methylbenzenesulfonate (homopropargyl tosylate). The tosylate is a superior, highly polarizable leaving group. Its larger size diffuses the negative charge during the transition state, lowering the activation energy for the SN​2 pathway relative to the E2 pathway. Furthermore, using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in a highly polar aprotic solvent stabilizes the SN​2 transition state, leading to significantly cleaner conversion[3].

Experimental Protocol
  • Setup: Dissolve 3,3-dimethylpiperidine (1.00 g, 8.83 mmol, 1.0 equiv) in anhydrous DMF (30 mL, 0.3 M) in a dry flask under nitrogen.

  • Reagent Addition: Add DIPEA (2.30 mL, 13.2 mmol, 1.5 equiv) followed by but-3-yn-1-yl 4-methylbenzenesulfonate (2.18 g, 9.71 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to 70 °C for 12 hours. Track progress by TLC (ninhydrin stain for the secondary amine).

  • Workup: Dilute the cooled reaction mixture with Methyl tert-butyl ether (MTBE, 100 mL).

  • DMF Removal (Critical Step): Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL). The lithium ions strongly coordinate with DMF, pulling it into the aqueous phase and preventing emulsion formation.

  • Purification: Wash with brine, dry over MgSO4​ , and concentrate. Purify via chromatography to yield the product in high purity.

Route C: Amide Coupling & Borane Reduction (The Chemoselective Workaround)

Mechanistic Insights & Causality

When absolute suppression of elimination is required, or when scaling up makes the handling of volatile 4-bromo-1-butyne hazardous, a two-step approach is utilized. Step 1 is a standard peptide-like coupling using 3-butynoic acid. Step 2 requires chemoselective reduction. Lithium Aluminum Hydride ( LiAlH4​ ) is avoided here because it can trigger hydroalumination of the terminal alkyne, yielding a trans-alkene impurity. Instead, Borane-Tetrahydrofuran ( BH3​⋅THF ) is used. Borane acts as an electrophilic reducing agent, coordinating to the electron-rich amide carbonyl oxygen and reducing it to the amine without affecting the alkyne.

Experimental Protocol
  • Amide Coupling: In DCM (40 mL), combine 3-butynoic acid (0.82 g, 9.71 mmol, 1.1 equiv), HATU (4.03 g, 10.6 mmol, 1.2 equiv), and DIPEA (3.1 mL, 17.6 mmol, 2.0 equiv). Stir for 15 mins. Add 3,3-dimethylpiperidine (1.00 g, 8.83 mmol, 1.0 equiv) and stir at RT for 4 hours. Wash with 1M HCl, saturated NaHCO3​ , and brine. Concentrate to isolate the amide intermediate.

  • Reduction: Dissolve the crude amide in anhydrous THF (30 mL) and cool to 0 °C under nitrogen.

  • Borane Addition: Slowly add BH3​⋅THF (1 M in THF, 26.5 mL, 26.5 mmol, 3.0 equiv).

  • Reaction: Reflux the mixture (65 °C) for 8 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench by dropwise addition of MeOH (10 mL) until gas evolution ceases. To break the stable amine-borane complex, add 1M HCl (20 mL) and reflux for 1 hour.

  • Isolation: Cool, basify the aqueous layer to pH 10 using 2M NaOH, and extract with DCM (3 × 30 mL). Dry and concentrate to yield the final product.

Conclusion & Recommendations

For routine, small-scale synthesis, Route A remains the most accessible due to the low cost and commercial availability of 4-bromo-1-butyne. However, for process chemistry, scale-up, or when maximizing yield is critical, Route B using the homopropargyl tosylate is the superior choice, offering a cleaner reaction profile by suppressing E2 elimination. Route C is reserved for highly specialized scenarios where electrophilic alkylating agents must be avoided entirely.

References

  • Redox-Neutral α-C–H Bond Functionalization of Secondary Amines with Concurrent C–P Bond Formation/N-Alkylation - Organic Letters - ACS Publications - [Link][3]

  • A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization - MDPI -[Link][2]

Sources

Comparative

A Comparative Guide to DFT Calculations on 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine Transition States

This guide provides a comprehensive comparison of computational approaches for investigating the transition states of the intramolecular hydroarylation/cyclization of 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. It is inten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of computational approaches for investigating the transition states of the intramolecular hydroarylation/cyclization of 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. It is intended for researchers, scientists, and drug development professionals with an interest in applying Density Functional Theory (DFT) to elucidate reaction mechanisms and predict reactivity.

The intramolecular cyclization of aminoalkynes is a powerful strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[1] Understanding the reaction mechanism, particularly the structure and energetics of the transition states, is crucial for optimizing reaction conditions and designing new catalysts. DFT has emerged as an invaluable tool for this purpose, offering a balance between computational cost and accuracy.[2][3]

This guide will delve into the theoretical underpinnings of DFT-based transition state analysis, provide a detailed, step-by-step protocol for performing these calculations, and compare different computational strategies. The focus will be on providing a practical framework that is both scientifically rigorous and accessible to researchers new to the field.

Theoretical Background: The Essence of Transition State Theory and DFT

At the heart of chemical reactivity lies the concept of the transition state (TS), a transient molecular configuration of highest potential energy along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), governs the reaction rate.

DFT provides a quantum mechanical framework for calculating the electronic structure and energy of molecules.[3] By accurately mapping the potential energy surface of a reaction, we can locate the stationary points corresponding to reactants, products, and, most importantly, the transition states.

A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product.

Comparative Analysis of Computational Approaches

Method Functional Basis Set Pros Cons Typical Application
B3LYP/6-31G(d) B3LYP6-31G(d)Good balance of speed and accuracy for geometry optimizations.[8]May not be sufficient for accurate energy calculations.Initial geometry optimizations and frequency calculations.
M06-2X/6-311+G(d,p) M06-2X6-311+G(d,p)Generally provides more accurate energies, especially for systems with non-covalent interactions.[2]Computationally more demanding.Single-point energy calculations on optimized geometries.
ωB97X-D/def2-TZVP ωB97X-Ddef2-TZVPIncludes empirical dispersion corrections, which can be important for larger systems.Can be computationally expensive.Systems where dispersion forces are expected to be significant.

Key Insight: A common and effective strategy is to perform geometry optimizations and frequency calculations at a lower level of theory (e.g., B3LYP/6-31G(d)) and then perform single-point energy calculations on the optimized geometries using a more robust method (e.g., M06-2X/6-311+G(d,p)). This "two-tiered" approach provides a good compromise between accuracy and computational cost.

Experimental Protocol: A Step-by-Step Workflow for Transition State Analysis

This section outlines a detailed workflow for locating and verifying the transition state for the intramolecular cyclization of 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine.

Step 1: Geometry Optimization of Reactants and Products
  • Build the initial structures of the reactant (1-(but-3-yn-1-yl)-3,3-dimethylpiperidine) and the expected cyclized product.

  • Perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (positive).

Step 2: Locating the Transition State

There are several methods for locating a transition state. The choice of method depends on the complexity of the reaction and the quality of the initial guess for the transition state structure.

  • Synchronous Transit-Guided Quasi-Newton (STQN) Method (QST2 and QST3 in Gaussian):

    • QST2: Requires the optimized structures of the reactant and product as input. The program then attempts to find a transition state that connects these two minima.[9]

    • QST3: Similar to QST2, but also requires an initial guess for the transition state geometry. This can be more reliable if a reasonable guess can be made.[9]

  • Berny Optimization to a Transition State (Opt=TS): This method requires a good initial guess of the transition state geometry and computes the Hessian matrix at the first step.

Step 3: Verification of the Transition State
  • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency.

  • Visualize the imaginary frequency. The atomic motions associated with this frequency should correspond to the expected reaction coordinate (i.e., the breaking and forming of bonds involved in the cyclization).

  • Perform an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will connect the transition state to the reactant and product minima, confirming that it is the correct transition state for the desired reaction.

Visualization of the Computational Workflow

The following diagram illustrates the key steps in locating and verifying a transition state using DFT.

G cluster_start Initial Structures cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_verify Verification Reactant Reactant Geometry Opt_Reactant Optimize Reactant Reactant->Opt_Reactant Product Product Geometry Opt_Product Optimize Product Product->Opt_Product TS_Search QST2/QST3 or Opt=TS Opt_Reactant->TS_Search Opt_Product->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc

Caption: A typical workflow for DFT-based transition state analysis.

The Reaction Pathway

The intramolecular hydroarylation of 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine can proceed through different pathways, potentially catalyzed by transition metals like gold or platinum.[10][11][12] A plausible uncatalyzed pathway involves the protonation of the alkyne followed by nucleophilic attack of the piperidine nitrogen.

ReactionPathway Reactant 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine TS Transition State Reactant->TS ΔG‡ Product Cyclized Product TS->Product

Caption: A simplified reaction coordinate diagram for the cyclization.

Concluding Remarks

This guide has provided a framework for conducting and comparing DFT calculations on the transition states of the intramolecular cyclization of 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine. By carefully selecting the computational method and following a rigorous verification protocol, researchers can gain valuable insights into the reaction mechanism, which can inform the development of new synthetic methodologies and the design of novel therapeutic agents. While the specific molecule of interest may not have extensive published computational data, the principles and workflows outlined here, drawn from studies of analogous systems, provide a robust starting point for investigation.

References

  • Vinyl Cation-Mediated Intramolecular Hydroarylation of Alkynes Using Pyridinium Reagents - PMC. (n.d.).
  • Mechanism of Alkyne Hydroarylation Catalyzed by (P,C)-Cyclometalated Au(III) Complexes. (2022, December 1).
  • Intramolecular hydroarylation of alkynes catalyzed by platinum or gold: mechanism and endo selectivity - PubMed. (2005, May 6).
  • Mechanism of Alkyne Hydroarylation Catalyzed by (P,C)-Cyclometalated Au(III) Complexes. (2022, December 1).
  • DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles. (2022, November 16).
  • Intramolecular Hydroarylation of Alkynes Catalyzed by Platinum or Gold: Mechanism and endo Selectivity | Request PDF - ResearchGate. (2025, August 9).
  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC. (n.d.).
  • Recent developments in gold-catalyzed cycloaddition reactions - Beilstein Journals. (2011, August 9).
  • Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams. (n.d.).
  • DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles | The Journal of Organic Chemistry - ACS Publications. (2022, November 16).
  • DFT-computed transition state structures of CO insertion and alkyne... - ResearchGate. (n.d.).
  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists - MDPI. (2023, May 23).
  • DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study - PubMed. (2012, July 20).
  • Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis - Lirias. (n.d.).
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC. (n.d.).
  • 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine - PubChemLite. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • How to find the proper transition state in a DFT calculation? - ResearchGate. (2020, March 20).
  • Synthesis of 3,3-dimethylpiperidine - PrepChem.com. (n.d.).
  • Combining Experiment and DFT to Study New Reactions. (n.d.).
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025, June 20).
  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE - IRJEdT. (n.d.).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19).
  • DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole). (2025, March 10).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.